molecular formula C9H7BrN2 B1270905 4-Amino-7-bromoquinoline CAS No. 65340-74-1

4-Amino-7-bromoquinoline

Numéro de catalogue: B1270905
Numéro CAS: 65340-74-1
Poids moléculaire: 223.07 g/mol
Clé InChI: CDROXEYPGVJRGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-7-bromoquinoline, with the molecular formula C 9 H 7 BrN 2 and a molecular weight of 223.073, is a solid chemical compound classified under the CAS Registry Number 65340-74-1 . This brominated quinoline derivative serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. The 4-aminoquinoline scaffold is a privileged structure in drug discovery, historically central to antimalarial therapies and now extensively investigated for its anticancer potential . Research indicates that compounds based on this core structure can exhibit significant cytotoxic effects, making them promising prototypes for the development of new anticancer agents . Specifically, 4-aminoquinoline derivatives have demonstrated potent activity against various human cancer cell lines, including breast cancer models, in preclinical studies . Furthermore, the bromine substituent at the 7-position offers a valuable synthetic handle for further functionalization via cross-coupling reactions, such as Pd-catalyzed alkoxycarbonylation, enabling the introduction of diverse electron-withdrawing groups to create more complex molecular architectures . This makes this compound a critical precursor in the synthesis of tricyclic heterocycles like thiazolo[4,5-c]quinolines, which are of significant interest in immunology as nucleoside base analogs and Toll-like receptor (TLR) agonists . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Buyer assumes responsibility for confirming product identity and/or purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-bromoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROXEYPGVJRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363961
Record name 4-Amino-7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-74-1
Record name 4-Amino-7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7-bromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-7-bromoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety information, synthetic methodologies, and key biological activities, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

This compound, with the CAS number 65340-74-1 , is a solid, aromatic compound.[1] Its core structure is a quinoline ring system substituted with an amino group at the 4-position and a bromine atom at the 7-position.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 65340-74-1[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
IUPAC Name 7-bromoquinolin-4-amine[1]
Synonyms This compound, 7-Bromo-quinolin-4-ylamine[1]
Appearance Solid
Predicted Boiling Point 388.7 ± 27.0 °C
Topological Polar Surface Area 38.9 Ų[1]

Table 2: Safety Information

Hazard StatementCodeDescriptionSource
Harmful if swallowedH302Indicates acute oral toxicity.[1]
Causes skin irritationH315May cause redness, itching, or inflammation of the skin upon contact.[1]
May cause respiratory irritationH335Inhalation may lead to irritation of the respiratory tract.[1]

Synthesis and Experimental Protocols

A key intermediate for this synthesis is 7-bromo-4-chloroquinoline. This can be synthesized from 3-bromoaniline through a Gould-Jacobs reaction to form 7-bromo-4-hydroxyquinoline, followed by chlorination. The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by an amino group.

General Experimental Protocol (Adapted from related syntheses):

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

  • A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol formed is removed under reduced pressure.

  • The crude intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) at approximately 240-260°C for 30-60 minutes to effect cyclization.

  • After cooling, a hydrocarbon solvent is added to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

  • 7-Bromo-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux (around 110°C) for 2-4 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring to precipitate the product.

  • The solid is filtered, washed with water, and dried.

Step 3: Synthesis of this compound

  • 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent (e.g., ethanol, NMP).

  • An excess of an ammonia source (e.g., aqueous ammonia, formamide with a catalyst) is added.

  • The mixture is heated in a sealed vessel at elevated temperatures (e.g., 120-150°C) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.

  • Purification is typically achieved by recrystallization or column chromatography.

G cluster_0 General Synthetic Workflow 3-Bromoaniline 3-Bromoaniline Intermediate_A 7-Bromo-4-hydroxyquinoline 3-Bromoaniline->Intermediate_A Gould-Jacobs Reaction Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_B 7-Bromo-4-chloroquinoline Intermediate_A->Intermediate_B Chlorination POCl3 POCl3 POCl3->Intermediate_B Final_Product This compound Intermediate_B->Final_Product Amination (SNAr) Ammonia_source Ammonia_source Ammonia_source->Final_Product

Caption: General synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

Derivatives of 4-aminoquinoline are a well-established class of compounds with a broad range of biological activities, most notably as antimalarial agents. More recently, they have been investigated for their potential in treating neurodegenerative diseases and cancer.

Antimalarial Activity

The primary mechanism of action of 4-aminoquinolines, such as chloroquine, against the malaria parasite Plasmodium falciparum involves the disruption of hemoglobin digestion in the parasite's food vacuole.[2]

  • The parasite digests host hemoglobin, releasing toxic heme as a byproduct.

  • To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals.[2]

  • 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[3]

  • Once protonated, they are trapped and concentrated.

  • These compounds then bind to heme, preventing its polymerization into hemozoin.[3][4]

  • The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[3]

Activity in Neurodegenerative Diseases

Recent studies have identified 4-aminoquinoline derivatives as agonists of the orphan nuclear receptor Nurr1 (NR4A2).[5] This transcription factor is crucial for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.

  • Compounds with a 4-aminoquinoline scaffold have been shown to directly bind to the ligand-binding domain of NR4A2.[6]

  • This binding activates NR4A2, leading to the increased expression of genes involved in dopamine synthesis and neuroprotection.[7]

  • In microglia, the activation of NR4A2 can suppress the expression of pro-inflammatory genes, thereby reducing neuroinflammation, a key factor in the pathology of Parkinson's disease.[8]

G cluster_0 Antimalarial Mechanism of Action cluster_1 NR4A2 Signaling Pathway Activation Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity 4AQ 4-Aminoquinoline 4AQ->Heme Binding 4AQ_Neuro 4-Aminoquinoline NR4A2 NR4A2 (Nurr1) 4AQ_Neuro->NR4A2 Agonist Binding Neuroprotective_Genes Neuroprotective Gene Expression NR4A2->Neuroprotective_Genes Activation Anti_inflammatory Suppression of Neuroinflammation NR4A2->Anti_inflammatory Activation

Caption: Simplified mechanisms of action of 4-aminoquinolines.

Applications in Research and Drug Development

This compound serves as a valuable scaffold and building block in medicinal chemistry for the development of novel therapeutic agents.

  • Antimalarial Drug Discovery: The 7-bromo substitution can be used as a handle for further chemical modifications (e.g., through cross-coupling reactions) to generate libraries of new 4-aminoquinoline derivatives with potentially improved activity against drug-resistant malaria strains.

  • Neuroprotective Agents: It is a key starting material for the synthesis of novel NR4A2 agonists for the potential treatment of Parkinson's disease and other neurodegenerative disorders.

  • Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors, and this compound can be utilized in the design and synthesis of new compounds targeting various kinases involved in cancer and other diseases.

  • Chemical Probes: The fluorescent properties of the quinoline scaffold make it a candidate for the development of chemical probes to study biological processes.

References

4-Amino-7-bromoquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a representative synthetic protocol for 4-Amino-7-bromoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic organic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. An amino group (-NH₂) is substituted at the 4-position of the quinoline ring, and a bromine atom (-Br) is at the 7-position.

The IUPAC name for this compound is 7-bromoquinolin-4-amine [1].

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[2]
Molecular Weight 223.07 g/mol [2]
Predicted Boiling Point 388.7 ± 27.0 °C at 760 mmHg[2]
Predicted Density 1.6 ± 0.1 g/cm³[2]
Physical Form Solid

Experimental Protocol: Synthesis of this compound

The synthesis of 4-aminoquinolines, including this compound, is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen, at the 4-position of the quinoline ring by an amine nucleophile[3][4][5]. A representative protocol for the synthesis of this compound from 7-bromo-4-chloroquinoline is detailed below.

Reaction:

7-bromo-4-chloroquinoline + Amine Source → this compound

Materials:

  • 7-bromo-4-chloroquinoline

  • Amine source (e.g., ammonia, formamide, or an appropriate amine precursor)

  • Solvent (e.g., polar aprotic solvents like DMSO, DMF, or an alcohol)[2][3]

  • Base (if required, e.g., potassium carbonate, sodium hydroxide)[3]

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment (e.g., separation funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 7-bromo-4-chloroquinoline (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the amine source (typically in excess) to the solution. If the amine source is a salt or if a non-nucleophilic amine is used, a base may be required to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60-180°C[2][3]. The optimal temperature and reaction time will depend on the specific reactants and solvent used. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and reagents used. A typical work-up may involve:

    • Quenching the reaction with water.

    • Extracting the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Washing the organic layer with brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Removing the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

Chemical structure of this compound.
Synthetic Workflow

The logical workflow for the synthesis of this compound via nucleophilic aromatic substitution is depicted below.

G start 7-bromo-4-chloroquinoline (Starting Material) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents Amine Source & Solvent (+ Base if needed) reagents->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound (Final Product) purification->product

Synthetic workflow for this compound.

References

4-Amino-7-bromoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-7-bromoquinoline

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic compound featuring a quinoline scaffold substituted with a bromine atom at the 7-position and an amino group at the 4-position.[1] Its structure lends it to applications in medicinal chemistry and chemical biology.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight 223.07 g/mol [1][2]
IUPAC Name 7-bromoquinolin-4-amine[1]
CAS Number 65340-74-1[2]

Experimental Protocols

Detailed, step-by-step synthesis protocols for this compound are not widely available in open-source scientific literature.[1] However, it is presumed to be synthesized through established chemical methodologies for the functionalization of quinoline ring systems, involving the introduction of amino and bromo substituents.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between the structural components of this compound and its potential applications.

Structural features and potential applications of this compound.

References

Physicochemical Properties of 4-Amino-7-bromoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-7-bromoquinoline, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows to support research and development efforts.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes available quantitative data.

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[1]
Molecular Weight 223.07 g/mol PubChem[1]
Melting Point Not experimentally determined. Predicted to be a solid at room temperature.General observation for similar compounds
Boiling Point Predicted: 388.7 ± 27.0 °C at 760 mmHgSmolecule[2]
Aqueous Solubility Data not available. Expected to have low aqueous solubility.
pKa Data not available.
LogP (Octanol-Water Partition Coefficient) XLogP3: 2.3PubChem[1]

Note: Due to a lack of publicly available experimental data for this specific molecule, some values are predicted based on computational models or inferred from structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are standard protocols that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

Methodology:

  • A small, dried sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3][4]

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate, and the temperature is carefully monitored.

  • A preliminary, rapid heating can be performed to determine an approximate melting range.[3]

  • A second, more precise measurement is then conducted with a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

  • The sample is heated until a steady stream of bubbles emerges from the capillary tube.[5]

  • The heat source is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[6]

Methodology:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at different pH values.

Methodology:

  • A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the midpoint of the buffer region of the titration curve.

Synthesis and Characterization Workflow

The synthesis of 4-aminoquinolines often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[7]

G General Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 7-Bromo-4-chloroquinoline 7-Bromo-4-chloroquinoline SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 7-Bromo-4-chloroquinoline->SNAr_Reaction Amine_Source Amine Source (e.g., Ammonia/Formamide) Amine_Source->SNAr_Reaction Crude_Product Crude this compound SNAr_Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Structural Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Purity Purity Analysis (HPLC) Characterization->Purity

A general workflow for the synthesis and characterization of this compound.

Biological Context: Toll-like Receptor Signaling

4-Aminoquinolines are known to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.[8] TLRs recognize pathogen-associated molecular patterns (PAMPs) and initiate signaling cascades that lead to inflammatory responses.[9][10][11] The diagram below illustrates a simplified, representative TLR signaling pathway that could be modulated by this compound.

G Representative Toll-like Receptor (TLR) Signaling Pathway PAMP Pathogen-Associated Molecular Pattern (PAMP) TLR Toll-like Receptor (e.g., TLR7/8/9 in endosome) PAMP->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activation of Transcription Factors Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Gene Transcription

A simplified diagram of a MyD88-dependent TLR signaling pathway.

References

Navigating the Solubility Landscape of 4-Amino-7-bromoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-7-bromoquinoline, a key heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility in Dimethyl Sulfoxide (DMSO) and other common organic solvents, alongside detailed experimental protocols for solubility determination.

Executive Summary

Comparative Solubility Analysis

Due to the absence of specific quantitative solubility values for this compound in peer-reviewed literature, the following table summarizes the qualitative solubility of this compound and structurally related analogs. This comparative data provides a predictive framework for solvent selection in experimental settings.

CompoundDMSOEthanolMethanolWater
This compound Expected to be SolubleExpected to be SolubleExpected to be SolubleExpected to be Poorly Soluble
7-BromoquinolineReadily SolubleReadily SolubleReadily SolubleSlightly Soluble
5,7-dibromoquinolin-8-olSolubleSolubleSolubleInsoluble
8-AminoquinolineGenerally SolubleGenerally SolubleNot specifiedRelatively Low Solubility

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for its application in drug discovery and development. The following are standard protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[1] This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid ensures that the solution becomes saturated.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[2][3] These assays measure the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microtiter plates

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

  • Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitated particles using a nephelometer. The amount of scattering is proportional to the amount of insoluble compound.

    • Direct UV Assay: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate to determine the concentration of the dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

G Workflow for Thermodynamic Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Seal vial D Settle or Centrifuge C->D E Collect supernatant D->E F Filter supernatant E->F G Quantify concentration (HPLC or UV-Vis) F->G Result Determine Solubility G->Result

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

References

Spectroscopic Blueprint of 4-Amino-7-bromoquinoline: A Technical Guide to its ¹H and ¹³C NMR Spectral Signatures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Amino-7-bromoquinoline. Designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, this document outlines the predicted spectral characteristics and provides a detailed experimental protocol for acquiring and interpreting the NMR data of this compound.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. NMR spectroscopy is a powerful analytical technique for elucidating the precise structural features of organic molecules. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a valuable reference for its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbon atoms of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering of the atoms corresponds to the IUPAC nomenclature for the quinoline ring system as illustrated in the diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.40d~5.5
H-3~6.70d~5.5
H-5~8.10d~9.0
H-6~7.60dd~9.0, 2.0
H-8~8.30d~2.0
NH₂~5.50br s-

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~151
C-3~110
C-4~152
C-4a~149
C-5~125
C-6~129
C-7~118
C-8~128
C-8a~148

Solvent: DMSO-d₆

Experimental Protocol for NMR Data Acquisition

This section details a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to achieve sharp and symmetrical peaks.[2]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

    • Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: The integral of each peak in the ¹H NMR spectrum is determined to establish the relative ratio of protons. Peaks in both ¹H and ¹³C spectra are picked and their chemical shifts recorded.

Visualization of Molecular Structure

To facilitate the interpretation of the NMR data, the chemical structure of this compound with the standard IUPAC numbering system is provided below.

Caption: Chemical structure of this compound with atom numbering.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Amino-7-bromoquinoline. This document outlines experimental protocols, predicted spectral data, and the general analytical workflow for the characterization of this compound, which is of significant interest in medicinal chemistry and drug development. While specific experimental spectra for this exact molecule are not widely published, this guide is built upon established principles of spectroscopy and data from closely related analogs.

Introduction to this compound

This compound is a heterocyclic aromatic amine. The quinoline ring system is a common scaffold in a variety of biologically active compounds. The presence of the amino group at the 4-position and the bromine atom at the 7-position significantly influences its chemical properties and potential biological activity. Accurate structural elucidation and purity assessment are critical in the research and development of quinoline-based compounds, making FT-IR and mass spectrometry indispensable analytical techniques.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3450 - 3300N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)Medium
3100 - 3000C-H stretchingAromatic RingMedium to Weak
1650 - 1600N-H bending (scissoring)Primary Amine (-NH₂)Medium
1620 - 1580C=C stretchingAromatic RingMedium to Strong
1550 - 1450C=C stretchingAromatic RingMedium to Strong
1350 - 1250C-N stretchingAromatic AmineMedium
850 - 750C-H out-of-plane bendingSubstituted Aromatic RingStrong
600 - 500C-Br stretchingAryl HalideMedium to Weak
Experimental Protocol for FT-IR Analysis

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press

  • Spatula and agate mortar and pestle

  • Potassium bromide (KBr), spectroscopy grade (if using pellet method)

  • Methanol or acetone for cleaning

Procedure (ATR Method):

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum to label the peaks.

  • Cleaning: Clean the ATR crystal and the pressure clamp tip thoroughly with a solvent-moistened soft tissue.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₉H₇BrN₂. The predicted mass spectrometry data is as follows:

ParameterPredicted ValueNotes
Molecular Formula C₉H₇BrN₂
Exact Mass 221.97926 Da[1]Monoisotopic mass
Molecular Weight 223.07 g/mol [1]
Molecular Ion (M⁺) m/z 222 and 224Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Predicted Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is expected to proceed through several pathways, primarily involving the quinoline ring and the amino group.

Predicted Fragment Ion (m/z)Proposed Lost Neutral Fragment
195/197HCN (from the quinoline ring)
143Br
116Br and HCN
Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Vials and syringes

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition (MS Scan): Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). The protonated molecule [M+H]⁺ is expected at m/z 223 and 225.

  • Data Acquisition (MS/MS Fragmentation): Select the precursor ions (m/z 223 and 225) for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation and acquire the product ion spectra (MS/MS).

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectra to identify the fragmentation patterns and confirm the structure.

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of this compound.

Analytical_Workflow cluster_FTIR FT-IR Analysis cluster_MS Mass Spectrometry Analysis FTIR_Prep Sample Preparation (ATR or KBr Pellet) FTIR_Acq Data Acquisition (FT-IR Spectrometer) FTIR_Prep->FTIR_Acq Introduce Sample FTIR_Analysis Spectral Analysis (Peak Assignment) FTIR_Acq->FTIR_Analysis Generate Spectrum FTIR_Report FT-IR Report FTIR_Analysis->FTIR_Report Interpret Data Final_Report Combined Analytical Report FTIR_Report->Final_Report MS_Prep Sample Preparation (Dilution in Solvent) MS_Acq Data Acquisition (MS and MS/MS) MS_Prep->MS_Acq Infuse Sample MS_Analysis Data Analysis (Fragmentation Pattern) MS_Acq->MS_Analysis Generate Spectra MS_Report MS Report MS_Analysis->MS_Report Elucidate Structure MS_Report->Final_Report Sample This compound Sample Sample->FTIR_Prep Sample->MS_Prep

Caption: General workflow for the analysis of this compound.

Conclusion

This technical guide provides a framework for the FT-IR and mass spectrometry analysis of this compound. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds. Adherence to these methodologies will ensure the reliable and accurate structural confirmation of this compound, which is essential for its further development in scientific research.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and structure-activity relationships of these critical therapeutic agents. From the serendipitous discovery of chloroquine to modern, sophisticated synthetic strategies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field.

Discovery and Historical Context

The journey of 4-aminoquinoline antimalarials is intrinsically linked to the quest for alternatives to quinine, a natural alkaloid from the bark of the Cinchona tree.[1] During World War II, the scarcity of quinine supplies prompted intensive research programs to develop synthetic antimalarials.[1] Although first synthesized in 1934 by Hans Andersag at I.G. Farbenindustrie in Germany, chloroquine was initially deemed too toxic.[2] However, American researchers later re-evaluated the compound and found it to be a highly effective and safe antimalarial.[2] This marked the dawn of the 4-aminoquinoline era in malaria chemotherapy.[3]

Chloroquine became the drug of choice for malaria treatment and prophylaxis for decades due to its high efficacy, low toxicity, and affordability.[3][4] However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum, first reported in the late 1950s, severely compromised its utility and created an urgent need for new therapeutic options.[3][5] This challenge spurred the development of other 4-aminoquinoline derivatives, including amodiaquine and hydroxychloroquine, which was synthesized in 1946 as a less toxic alternative.[1][2][6] These derivatives aimed to overcome resistance mechanisms while retaining the fundamental therapeutic action of the 4-aminoquinoline core.

CompoundYear of SynthesisKey Characteristics
Chloroquine 1934First-in-class synthetic 4-aminoquinoline; highly effective against sensitive malaria strains.[2][3]
Hydroxychloroquine 1946A hydroxylated derivative of chloroquine developed as a less toxic alternative.[2][6]
Amodiaquine ~1946A congener of chloroquine, it remains effective against many chloroquine-resistant parasite strains.[3][7]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimalarial activity of 4-aminoquinolines is primarily exerted during the intra-erythrocytic stage of the parasite's life cycle.[3] As weak bases, these compounds traverse various cell membranes and accumulate to high concentrations within the parasite's acidic digestive food vacuole.[8] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by polymerizing it into an inert, crystalline pigment called hemozoin (β-hematin).[3] 4-aminoquinolines are believed to inhibit this crucial detoxification process by forming a complex with the heme, preventing its polymerization.[9] The resulting accumulation of free heme leads to oxidative damage and parasite death.[3]

Extensive Structure-Activity Relationship (SAR) studies have elucidated the key structural features required for the antimalarial efficacy of the 4-aminoquinoline scaffold.[5][10]

  • 4-Aminoquinoline Nucleus : The intact quinoline ring system is indispensable for activity. Modifications to the core nucleus generally lead to a loss of efficacy.

  • 7-Chloro Group : The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for high potency.[10] Replacing this group with an electron-donating group like a methyl group results in a complete loss of activity.[10]

  • Alkylamino Side Chain : A flexible diaminoalkyl side chain at the 4-position is critical. This chain influences the compound's basicity, which is vital for its accumulation in the acidic food vacuole, and modulates its pharmacokinetic properties.[10]

  • Side Chain Length : The length of the carbon chain separating the two nitrogen atoms in the side chain is optimal at two to five carbons.[10]

  • Terminal Amino Group : The nature of the terminal amino group affects both potency and the ability to overcome resistance. The diethyl groups on chloroquine are important for its activity.[10] Modifications to this terminal amine, such as incorporating it into heterocyclic rings (e.g., piperazine), have been a successful strategy for developing analogs active against resistant strains.[9]

dot

Figure 1: Mechanism of action of 4-aminoquinoline antimalarials.

Synthetic History and Methodologies

The synthetic approaches to 4-aminoquinoline derivatives have evolved significantly over time, moving from classical methods to more versatile and efficient modern strategies.

Classical Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most traditional and widely used method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[11][12] This strategy involves the condensation of a 4,7-dichloroquinoline intermediate with a desired primary or secondary amine.[7][13] The chlorine atom at the C4 position is highly activated towards nucleophilic attack, making this a robust and straightforward approach.

Various protocols have been developed to carry out this reaction, including conventional heating in solvents like DMF or alcohols under harsh conditions (e.g., >120°C for >24 hours), as well as more efficient methods utilizing microwave irradiation, which can significantly reduce reaction times to as little as 20-30 minutes and improve yields.[4][11][12]

dot

References

The Enduring Potency of the 4-Aminoquinoline Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of 4-aminoquinoline derivatives, focusing on their well-established roles as antimalarial, anticancer, and antiviral agents. We delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Antimalarial Activity: The Hallmark of 4-Aminoquinolines

The 4-aminoquinoline scaffold, famously represented by chloroquine and amodiaquine, has been a frontline defense against malaria for decades.[1] Its primary mechanism of action targets the unique heme detoxification pathway of the Plasmodium parasite within infected red blood cells.[1][2]

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (β-hematin).[2]

4-aminoquinoline derivatives are weak bases that accumulate in the acidic digestive vacuole of the parasite.[4] In this acidic environment, they become protonated, which traps them inside.[4] These protonated molecules then form a complex with heme, preventing its polymerization into hemozoin.[2][5] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2][5]

Hemozoin_Formation_Inhibition Mechanism of Antimalarial Action of 4-Aminoquinolines cluster_parasite Plasmodium-infected Red Blood Cell cluster_drug 4-Aminoquinoline Action Hemoglobin Hemoglobin Digestive_Vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin->Digestive_Vacuole Digestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Digestive_Vacuole->Heme Hemozoin Non-toxic Hemozoin (β-hematin) Heme->Hemozoin Heme Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity Heme_4AQ_Complex Heme-4AQ Complex Heme->Heme_4AQ_Complex 4AQ 4-Aminoquinoline (e.g., Chloroquine) 4AQ->Digestive_Vacuole Accumulation & Protonation 4AQ->Heme Binding Heme_4AQ_Complex->Hemozoin Inhibition

Mechanism of 4-aminoquinoline antimalarial activity.
Quantitative Data: In Vitro Antimalarial Activity

The in vitro antimalarial activity of 4-aminoquinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (Sensitive)8.7[6]
ChloroquineK1 (Resistant)255[6]
AmodiaquineD10 (Sensitive)12.3[7]
AmodiaquineK1 (Resistant)20.1[7]
Compound 9a3D7 (Sensitive)60[8]
Compound 9aK1 (Resistant)260[8]
Compound 3eK1 (Resistant)1.0[9]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is a common method for assessing the in vitro antimalarial activity of compounds.

Antimalarial_Assay_Workflow Workflow for In Vitro Antimalarial Assay cluster_workflow start Start plate_prep Prepare 96-well plate with serially diluted test compounds start->plate_prep parasite_culture Add synchronized ring-stage P. falciparum culture to wells plate_prep->parasite_culture incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2) parasite_culture->incubation lysis Add lysis buffer containing SYBR Green I dye incubation->lysis readout Incubate in the dark (1h, room temperature) lysis->readout measurement Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) readout->measurement analysis Calculate IC50 values from dose-response curves measurement->analysis end End analysis->end

Experimental workflow for in vitro antimalarial screening.

Materials:

  • Plasmodium falciparum culture (synchronized to ring stage)

  • Complete RPMI 1640 medium

  • Human red blood cells

  • Test compounds and control drugs (e.g., Chloroquine)

  • 96-well microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain

Procedure:

  • Serially dilute test compounds in complete medium in a 96-well plate.

  • Add synchronized parasite culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Anticancer Activity: A Promising Frontier

The 4-aminoquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[10] Chloroquine and its derivatives exhibit cytotoxic effects against a variety of cancer cell lines.[10]

Mechanism of Action: Autophagy Inhibition and Lysosomal Disruption

A key anticancer mechanism of 4-aminoquinolines is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[5][11]

As weak bases, 4-aminoquinolines accumulate in the acidic lysosomes and raise their internal pH.[5] This increase in lysosomal pH inhibits the activity of pH-dependent lysosomal enzymes and, crucially, impairs the fusion of autophagosomes with lysosomes.[11][12][13] The blockage of this final step of autophagy leads to the accumulation of autophagosomes and cellular waste, ultimately triggering cancer cell death.[14]

Autophagy_Inhibition_Pathway Anticancer Mechanism of 4-Aminoquinolines via Autophagy Inhibition cluster_autophagy Autophagy Pathway in Cancer Cell cluster_drug_action 4-Aminoquinoline Action Cellular_Stress Cellular Stress (e.g., Chemotherapy) Autophagosome_Formation Autophagosome Formation Cellular_Stress->Autophagosome_Formation Autophagosome Autophagosome (sequesters damaged organelles) Autophagosome_Formation->Autophagosome Autolysosome Autolysosome (Degradation of contents) Autophagosome->Autolysosome Fusion_Block Inhibition of Autophagosome- Lysosome Fusion Lysosome Lysosome (acidic pH) Lysosome->Autolysosome Recycling Recycling of Macromolecules Autolysosome->Recycling Cancer_Cell_Survival Cancer Cell Survival Recycling->Cancer_Cell_Survival 4AQ 4-Aminoquinoline Lysosome_Accumulation Accumulation in Lysosome 4AQ->Lysosome_Accumulation pH_Increase Increased Lysosomal pH Lysosome_Accumulation->pH_Increase pH_Increase->Fusion_Block Cell_Death Cancer Cell Death Fusion_Block->Cell_Death Antiviral_Mechanism Antiviral Mechanisms of 4-Aminoquinolines cluster_viral_entry Viral Entry Pathway cluster_drug_intervention 4-Aminoquinoline Intervention Virus Enveloped Virus (e.g., SARS-CoV-2) Endocytosis Endocytosis Virus->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion Low pH Trigger Genome_Release Viral Genome Release into Cytoplasm Fusion->Genome_Release Replication Viral Replication Genome_Release->Replication 4AQ 4-Aminoquinoline Endosome_Accumulation Accumulation in Endosome 4AQ->Endosome_Accumulation pH_Increase Increased Endosomal pH Endosome_Accumulation->pH_Increase pH_Increase->Fusion Inhibition Fusion_Inhibition Inhibition of Fusion

References

The Electron-Withdrawing Effects of Bromine on the Quinoline Ring: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of bromine substitution on the quinoline ring system. The introduction of a bromine atom significantly modulates the physicochemical properties and biological activity of the quinoline scaffold, a privileged structure in medicinal chemistry. This document details these electronic effects through quantitative data, outlines experimental protocols for the synthesis and analysis of bromoquinolines, and visualizes key concepts and pathways relevant to drug discovery and development.

The Influence of Bromine on the Physicochemical Properties of the Quinoline Ring

The position of the bromine atom on the quinoline ring dictates the extent of its electron-withdrawing effect, which can be quantified by examining parameters such as the acid dissociation constant (pKa) and Hammett substituent constants (σ). Bromine, being an electronegative halogen, withdraws electron density from the aromatic system primarily through an inductive effect (-I). Depending on its position, it can also exert a weak deactivating resonance effect (+M).

Impact on Basicity (pKa)

The electron-withdrawing nature of bromine decreases the basicity of the quinoline nitrogen atom. This is reflected in a lower pKa value for the corresponding protonated quinoline. The magnitude of this effect varies with the position of the bromine atom.

CompoundpKaReference
Quinoline4.90
2-Bromoquinoline1.63[1]
3-Bromoquinoline2.85[2]
4-Bromoquinoline3.38
5-Bromoquinoline3.88[3][4]
6-Bromoquinoline3.86[5]
7-Bromoquinoline3.36[6][7]
8-Bromoquinoline3.13[1][8]

Note: pKa values can vary slightly depending on the experimental conditions. The value for 4-Bromoquinoline is predicted.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For bromine, the Hammett constants indicate its electron-withdrawing nature.

Substituentσmσp
-Br0.390.23

These values, derived from the ionization of benzoic acids, can be used to approximate the electronic influence of bromine on the quinoline ring, aiding in the prediction of reaction rates and equilibria.[9][10][11]

Spectroscopic Characterization of Bromoquinolines

The introduction of a bromine atom onto the quinoline ring leads to characteristic changes in its spectroscopic signatures, which are crucial for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing effect of bromine generally leads to a downfield shift of the signals for protons on the substituted ring. The exact chemical shifts and coupling constants are highly dependent on the position of the bromine atom and the solvent used.[12][13]

¹³C NMR: The carbon atom directly attached to the bromine atom experiences a significant shielding effect (upfield shift) due to the "heavy atom effect," while adjacent carbons are generally deshielded.

Infrared (IR) Spectroscopy

The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally in the range of 690-515 cm⁻¹.[14][15][16] The exact position can be influenced by the substitution pattern on the quinoline ring.

Mass Spectrometry (MS)

Bromoquinolines exhibit a characteristic isotopic pattern in their mass spectra due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity.[17]

Synthesis and Reactivity of Bromoquinolines

The synthesis of bromoquinolines can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern.

Electrophilic Bromination

Direct bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the nitrogen atom. The reaction conditions can be tuned to favor one isomer over the other.

Synthesis from Precursors

Regioselective synthesis of other bromoquinoline isomers often requires the use of functionalized quinoline precursors. For example, 4-bromoquinoline can be synthesized from quinolin-4-ol.[18]

Reactivity in Cross-Coupling Reactions

The bromine atom serves as a versatile handle for further functionalization of the quinoline ring through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the C-Br bond is influenced by its position on the ring and the presence of other substituents.

Biological Activity of Bromoquinolines

The electron-withdrawing properties of bromine, combined with its steric bulk, can significantly influence the biological activity of quinoline derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromoquinoline derivatives. The presence of bromine can enhance the cytotoxic and apoptotic effects of the quinoline scaffold. For instance, the introduction of a bromine atom at the C-5 and C-7 positions of certain quinoline derivatives has been shown to significantly increase their antiproliferative activity against various cancer cell lines.[19]

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][20] Several quinoline derivatives have been identified as inhibitors of this pathway.[8][21][22][23] The electron-withdrawing nature of bromine can contribute to the binding affinity of these compounds to their target kinases within the pathway.

Experimental Protocols

Synthesis of 4-Bromoquinoline from Quinolin-4-ol[19]
  • To a stirred solution of quinolin-4-ol (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃) (1.02 equivalents) dropwise over 10 minutes under a nitrogen atmosphere.

  • Stir the resulting reddish-colored suspension for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by pouring it onto ice and stir for an additional 30 minutes.

  • Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford 4-bromoquinoline as a yellow solid.

Determination of IC₅₀ Values using the MTT Assay[20][25]
  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Electron_Withdrawing_Effect Quinoline Quinoline Ring Effect Electron Density Withdrawal (Inductive Effect) Quinoline->Effect Bromine Bromine (Br) Bromine->Effect Properties Altered Physicochemical Properties: - Decreased Basicity (Lower pKa) - Modified Reactivity Effect->Properties -I Activity Modulated Biological Activity: - Enhanced Anticancer Potential - Kinase Inhibition Properties->Activity Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start Starting Material (e.g., Quinolin-4-ol) Reaction Bromination Reaction (e.g., with PBr3) Start->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup Product Bromoquinoline Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Assessment NMR->Purity IR->Purity MS->Purity PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, & Survival mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor (e.g., Bromoquinoline derivative) Inhibitor->PI3K Inhibits

References

Methodological & Application

Synthesis of 4-Amino-7-bromoquinoline from 4-chloro-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The strategic functionalization of the quinoline ring allows for the modulation of pharmacological properties. 4-Amino-7-bromoquinoline is a key synthetic intermediate, providing a versatile platform for further molecular elaboration. The bromine atom at the 7-position serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group at the 4-position can be further derivatized. This application note provides a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 4-chloro-7-bromoquinoline.

Principle of the Reaction

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack. The chlorine atom, a good leaving group, is displaced by an incoming amine nucleophile. Due to the higher reactivity of the 4-position, selective substitution can be achieved without affecting the bromine atom at the 7-position. This protocol details a copper-catalyzed method that utilizes formamide as an in situ source of ammonia, providing a convenient and effective route to the primary amine.[1][2]

Experimental Protocol

This protocol is adapted from established methodologies for the amination of haloquinolines.[1][2]

Materials:

  • 4-chloro-7-bromoquinoline

  • Copper(I) Iodide (CuI)

  • Formamide (HCONH₂)

  • Ethanolamine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Equipment:

  • Schlenk tube or a sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube containing a magnetic stir bar, add 4-chloro-7-bromoquinoline (1.0 eq.), and copper(I) iodide (0.2-0.3 eq.).

    • Under a fume hood, add formamide (approx. 10 mL per gram of starting material) and ethanolamine (approx. 20 eq.).

    • Seal the Schlenk tube tightly.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

    • Carefully unseal the vessel in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic extracts sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • 4-chloro-7-bromoquinoline is a hazardous substance; avoid inhalation, ingestion, and skin contact.

  • Formamide is a teratogen; handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis.

ParameterValueNotes
Reactants
4-chloro-7-bromoquinoline1.0 equivalentStarting material.
Copper(I) Iodide (CuI)0.2 - 0.3 equivalentsCatalyst for the amination reaction.
FormamideSolvent & ReagentServes as the solvent and in situ source of ammonia.
Ethanolamine~20 equivalentsFacilitates the in situ generation of ammonia from formamide.[2]
Reaction Conditions
Temperature80 - 100 °COptimal temperature for the reaction. May need adjustment based on substrate reactivity.
Reaction Time4 - 8 hoursMonitor by TLC for completion.
AtmosphereSealed VesselNecessary to maintain the concentration of ammonia generated in situ.[2]
Product
Product NameThis compound
Expected Yield60 - 85%Yields can vary based on reaction scale and purity of reagents.
AppearanceOff-white to pale yellow solid
Purification MethodSilica Gel Column ChromatographyEnsures high purity of the final product.

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 4-chloro-7-bromoquinoline p1 This compound r1->p1 S N Ar reagents HCONH₂ (Formamide) Ethanolamine CuI (cat.) 80-100 °C

Caption: Nucleophilic aromatic substitution of 4-chloro-7-bromoquinoline.

Experimental Workflow:

Workflow start Reaction Setup (Schlenk Tube) react Heating & Stirring (80-100 °C, 4-8h) start->react 1 workup Cooling & Quenching (Water) react->workup 2 extract Liquid-Liquid Extraction (Ethyl Acetate) workup->extract 3 wash Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash 4 dry Drying & Concentration (Na₂SO₄, Rotary Evaporator) wash->dry 5 purify Column Chromatography (Silica Gel) dry->purify 6 end Pure Product (this compound) purify->end 7

Caption: Step-by-step workflow for the synthesis and purification.

References

The Role of 4-Amino-7-bromoquinoline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among its derivatives, 4-amino-7-bromoquinoline has emerged as a particularly valuable starting material for the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] The bromine atom at the 7-position and the amino group at the 4-position of the quinoline ring provide reactive handles for synthetic modifications, enabling the creation of diverse chemical libraries for screening against various kinase targets.[1]

This document provides detailed application notes and protocols on the utilization of this compound and its analogs in the synthesis of kinase inhibitors, with a specific focus on Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.

Key Synthetic Strategies

The versatility of the this compound scaffold lies in its amenability to two primary synthetic transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group at the 4-position of a precursor like 6-bromo-4-chloroquinoline is susceptible to displacement by various amine nucleophiles to generate 4-aminoquinoline derivatives.[1][4][5] This reaction is fundamental in introducing diverse side chains that can interact with the target kinase.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position: The bromine atom at the 7-position serves as a versatile handle for introducing aryl or heteroaryl moieties via reactions like the Suzuki-Miyaura coupling.[1][4] This allows for the exploration of the chemical space in the solvent-exposed region of the kinase binding pocket.

Application in the Synthesis of RIPK2 Inhibitors

Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator of immune signaling pathways initiated by NOD1 and NOD2 pattern recognition receptors.[4][6] Its inhibition is a promising therapeutic strategy for inflammatory diseases. A series of potent RIPK2 inhibitors has been synthesized using a 6-bromo-4-aminoquinoline scaffold, which is structurally analogous to the 7-bromo isomer.[4]

Quantitative Data: Inhibition of RIPK2 by 4-Aminoquinoline Derivatives

The following table summarizes the in vitro inhibitory activity of selected 4-aminoquinoline derivatives against RIPK2.[4]

Compound IDStructureRIPK2 IC50 (nM)
6 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine1.5 ± 0.5
14 N-(benzo[d]thiazol-5-yl)-6-(pyridin-4-yl)quinolin-4-amine5.1 ± 1.6
31 N-(3,4,5-trimethoxyphenyl)-6-(pyridin-2-yl)quinolin-4-amine< 1.0
32 N-(3,4,5-trimethoxyphenyl)-6-(pyridin-3-yl)quinolin-4-amine1.2 ± 0.4
33 N-(3,4,5-trimethoxyphenyl)-6-(pyridin-4-yl)quinolin-4-amine1.1 ± 0.3
Ponatinib (Positive Control)8.2 ± 2.9

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-N-aryl/heteroaryl-quinolin-4-amine (General Procedure A)[4]

This protocol describes the nucleophilic aromatic substitution reaction to introduce an amino side chain at the C4 position of the quinoline core.

Materials:

  • 6-bromo-4-chloroquinoline

  • Appropriate amine (e.g., aniline, 3,4,5-trimethoxyaniline)

  • tert-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 6-bromo-4-chloroquinoline (1 equivalent) and the desired amine (1.1 equivalents) in tert-butanol in a round-bottom flask.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-N-substituted-quinolin-4-amine derivative.

Protocol 2: Synthesis of 6-Aryl/heteroaryl-4-aminoquinoline Derivatives via Suzuki-Miyaura Coupling (General Procedure B)[4]

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to introduce diverse aryl or heteroaryl groups at the C6 position.

Materials:

  • 6-bromo-4-aminoquinoline derivative (from Protocol 1)

  • Appropriate boronic acid or boronic ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a degassed solution of the 6-bromo-4-aminoquinoline derivative (1 equivalent) in a mixture of 1,4-dioxane and water, add the boronic acid or boronic ester (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and Na2CO3 (2 equivalents).

  • Heat the reaction mixture to 80°C under an inert atmosphere and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

RIPK2 Signaling Pathway

RIPK2 is a key component of the innate immune system. Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and activates downstream signaling cascades, leading to the production of pro-inflammatory cytokines like TNF-α. The synthesized 4-aminoquinoline derivatives act by inhibiting the kinase activity of RIPK2, thereby blocking this inflammatory signaling.[4][6]

RIPK2_Signaling_Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation NF_kB NF-κB Activation RIPK2->NF_kB MAPK MAPK Activation RIPK2->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Cytokines MAPK->Cytokines Inhibitor 4-Aminoquinoline Inhibitor (e.g., Cmpd 14) Inhibitor->RIPK2 Inhibition

Caption: RIPK2 signaling pathway and the point of inhibition by 4-aminoquinoline derivatives.

General Synthetic Workflow

The synthesis of the target kinase inhibitors from a 4-chloro-7-bromoquinoline precursor generally follows a two-step process as outlined in the protocols above.

Synthetic_Workflow Start 4-Chloro-7-bromoquinoline Scaffold Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate This compound Derivative Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Final Target Kinase Inhibitor Step2->Final Amine Amine Nucleophile Amine->Step1 Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Step2

Caption: General workflow for synthesizing kinase inhibitors from a 4-chloro-7-bromoquinoline scaffold.

References

Application of 4-Amino-7-bromoquinoline in Antimalarial Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline core is a foundational scaffold in medicinal chemistry, particularly for antimalarial drugs, with chloroquine (CQ) being a historically prominent example.[1][2] However, the widespread emergence of CQ-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has severely limited its efficacy and created an urgent need for novel therapeutic agents.[1][3] One successful strategy to overcome resistance involves the rational design of new 4-aminoquinoline analogues.[4] Structural modifications, particularly at the 7-position of the quinoline ring, have been shown to restore activity against resistant parasite strains. The 4-amino-7-bromoquinoline scaffold has emerged as a key structure in this effort, offering a synthetically accessible and biologically potent starting point for the development of next-generation antimalarials.

This document provides detailed application notes on the structure-activity relationships (SAR) of this compound derivatives, protocols for their synthesis and biological evaluation, and a summary of relevant activity data.

Rationale and Structure-Activity Relationship (SAR)

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's acidic digestive vacuole.[5] The drug accumulates in this organelle and forms a complex with heme (ferriprotoporphyrin IX), preventing its detoxification into insoluble hemozoin crystals.[6] The resulting buildup of free heme is toxic to the parasite, leading to its death.[5][7]

The substituent at the 7-position of the quinquinoline ring plays a critical role in the molecule's antiplasmodial activity. SAR studies have demonstrated that electron-withdrawing groups at this position are crucial for high potency.[8][9]

  • Halogen Substituents: 7-Iodo- and 7-bromo-4-aminoquinolines are generally as active as their corresponding 7-chloro analogues (like chloroquine) against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with IC50 values often in the low nanomolar range (3-12 nM).[10]

  • Other Substituents: In contrast, derivatives with 7-fluoro or 7-trifluoromethyl groups tend to be less active against CQS strains and substantially less active against CQR strains.[10] Furthermore, 7-methoxy derivatives are often inactive against both types of strains.[10]

This suggests that the size and electron-withdrawing nature of the halogen at the 7-position are key determinants of activity, with bromine being an optimal choice for maintaining potency against resistant parasites.

SAR_Logic cluster_0 SAR at 7-Position of 4-Aminoquinoline start 4-Aminoquinoline Scaffold position Modify Substituent at 7-Position start->position cl_br_i 7-Cl, 7-Br, 7-I (Electron-Withdrawing) position->cl_br_i Large Halogens f_cf3 7-F, 7-CF3 (Electron-Withdrawing) position->f_cf3 Small/CF3 Halogens ome 7-OMe (Electron-Donating) position->ome Methoxy Group activity_high High Activity vs. CQS & CQR Strains cl_br_i->activity_high activity_reduced Reduced Activity vs. CQR Strains f_cf3->activity_reduced activity_low Inactive ome->activity_low

Figure 1. Structure-Activity Relationship (SAR) at the 7-position.

Synthesis of this compound Derivatives

Derivatives of this compound are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the precursor, 7-bromo-4-chloroquinoline, with a desired primary or secondary amine. The chlorine atom at the 4-position is significantly more reactive and is selectively displaced by the amine nucleophile.

Synthesis_Workflow cluster_workflow General Synthesis Workflow start_materials Starting Materials: - 7-bromo-4-chloroquinoline - Desired Amine (R-NH2) reaction Nucleophilic Aromatic Substitution (SNAr) start_materials->reaction Solvent, Heat (Optional Base) workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound Derivative purification->product

Figure 2. General workflow for the synthesis of derivatives.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure adapted from established methodologies for the synthesis of 4-aminoquinoline derivatives.[2][11]

Materials:

  • 7-bromo-4-chloroquinoline (1 equivalent)

  • Desired primary or secondary amine (1.1-2 equivalents)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or neat conditions)

  • Base (optional, e.g., triethylamine, K2CO3)

  • Dichloromethane (DCM)

  • 5% aq. Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve or suspend 7-bromo-4-chloroquinoline (1 eq.) in the chosen solvent.

  • Add the desired amine (1.1-2 eq.). If required, add a base (1.5 eq.).[11]

  • Heat the reaction mixture to reflux (typically 80-130 °C) and monitor its progress using Thin-Layer Chromatography (TLC).[2][11]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane. Wash the organic layer successively with 5% aq. NaHCO3, water, and brine.[2]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/methanol or hexane/ethyl acetate) to obtain the pure this compound derivative.

Biological Evaluation Protocols

The development of new antimalarial agents requires a cascade of biological assays to determine potency, selectivity, and in vivo efficacy. Promising compounds are first screened for in vitro activity against parasite cultures and for toxicity against mammalian cells, followed by efficacy testing in animal models.

Bio_Evaluation_Workflow cluster_bio Biological Evaluation Cascade start Synthesized This compound Derivative invitro_antiplasmodial In Vitro Antiplasmodial Assay (P. falciparum CQS & CQR strains) Determine IC50 start->invitro_antiplasmodial invitro_cytotox In Vitro Cytotoxicity Assay (Mammalian Cell Lines, e.g., HepG2) Determine IC50 / GI50 start->invitro_cytotox selectivity Calculate Selectivity Index (SI) SI = IC50 (Cytotox) / IC50 (Antiplasmodial) invitro_antiplasmodial->selectivity invitro_cytotox->selectivity decision_promising Promising Candidate? selectivity->decision_promising High SI invivo In Vivo Efficacy Study (e.g., P. berghei Mouse Model) Determine ED50 decision_promising->invivo Yes stop End/Redesign decision_promising->stop No

Figure 3. Workflow for preclinical biological evaluation.

Protocol 3.1: In Vitro Antiplasmodial Activity Assay This protocol is based on a standard method for determining the 50% inhibitory concentration (IC50) against P. falciparum cultures.[1]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., CQS 3D7 and CQR K1 or W2) in human O+ erythrocytes at 37°C.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Create a series of 3-fold serial dilutions in culture medium.

  • Assay Plate Setup: Add the serially diluted compounds to a 96-well plate. Add parasite culture (e.g., at 2% hematocrit and 1% parasitemia) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Growth Inhibition Measurement: Quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content. Lyse the cells, add SYBR Green I dye, and measure fluorescence.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control for each concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Protocol 3.2: In Vitro Cytotoxicity Assay This protocol determines the effect of the compounds on the growth of mammalian cells to assess selectivity.[1][2]

  • Cell Culture: Culture human cell lines (e.g., HepG2, HEK293) in appropriate medium at 37°C in a 5% CO2 incubator.

  • Assay Plate Setup: Seed cells into 96-well plates and allow them to attach overnight.

  • Compound Addition: Add serially diluted compounds to the wells, prepared as in Protocol 3.1.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay, which measures total cellular protein.[2]

  • Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration. Determine the GI50 value, the concentration at which a 50% reduction in net protein increase occurs.[2]

Protocol 3.3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test) The Peters' 4-day suppressive test is a standard model for evaluating the in vivo efficacy of antimalarial candidates in rodents.[4][12]

  • Animal Model: Use mice (e.g., C57/BL6 or BALB/c) of a specific weight and age range.

  • Infection: Inoculate mice intravenously or intraperitoneally with a known number of Plasmodium berghei-infected red blood cells.[4][12]

  • Drug Administration: Two hours post-infection, begin treatment. Administer the test compound orally once daily for four consecutive days at various dose levels (e.g., 1, 5, 10, 20 mg/kg).[4] A vehicle control group and a positive control group (e.g., chloroquine) must be included.

  • Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

  • Parasitemia Determination: Stain the blood smears with Giemsa stain and determine the percentage of parasitized erythrocytes by light microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percent reduction in parasitemia compared to the vehicle control group. Calculate the effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90).

Data Summary and Analysis

The following tables summarize representative data for 4-aminoquinoline derivatives, highlighting the potency of compounds with a 7-bromo or 7-chloro substituent, particularly against chloroquine-resistant strains.

Table 1: In Vitro Antiplasmodial Activity (IC50)

Compound ID 7-Substituent Side Chain Type Strain (CQS/CQR) IC50 (nM) Reference
Chloroquine Cl Diethylaminoalkane 3D7 (CQS) ~16 [13]
Chloroquine Cl Diethylaminoalkane K1 (CQR) ~36 [4]
Chloroquine Cl Diethylaminoalkane W2 (CQR) ~382 [14]
7-Bromo Analog Br Diaminoalkane CQS & CQR 3 - 12 [10]
Compound 3e Cl Modified Alkyl K1 (CQR) 1.0 [4]
Compound 18 Cl Modified Alkyl W2 (CQR) 5.6 [14]
Compound 4 Cl Modified Alkyl W2 (CQR) 17.3 [14]
Hybrid 4b Cl Pyrano[2,3-c]pyrazole 3D7 (CQS) 13 [15]

| Hybrid 4b | Cl | Pyrano[2,3-c]pyrazole | K1 (CQR) | 20 |[15] |

Table 2: In Vitro Cytotoxicity and In Vivo Efficacy

Compound ID Cytotoxicity IC50 (µM) Cell Line In Vivo Model Efficacy Metric Reference
Compounds 3c-3e >25 VERO - - [4]
Most Actives 3 - 15 HepG2 - - [1]
Compound 3d - - P. berghei 47% parasitemia reduction @ 5 mg/kg [4]
Compound 2c - - P. berghei ED50 = 1.431 mg/kg [16]

| Compound 2j | - | - | P. berghei | ED50 = 1.623 mg/kg |[16] |

The this compound scaffold is a highly valuable platform for the design and synthesis of novel antimalarial agents. The 7-bromo substituent confers potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. The synthetic accessibility via nucleophilic aromatic substitution allows for the creation of diverse chemical libraries by modifying the 4-amino side chain, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a systematic framework for the synthesis and evaluation of these promising compounds, supporting the critical mission to develop new, effective, and affordable treatments to combat drug-resistant malaria.

References

Application Notes and Protocols for Suzuki Coupling of 7-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 7-arylquinoline derivatives from 7-bromoquinoline precursors. This protocol is essential for researchers in medicinal chemistry and materials science, where the quinoline scaffold is a key component in a wide range of biologically active compounds and functional materials.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide.[1][2] Its popularity stems from its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability of numerous boronic acid building blocks.[3] For the synthesis of substituted quinolines, this reaction allows for the introduction of diverse aryl or heteroaryl groups at the 7-position, enabling the creation of large libraries of novel compounds for biological screening and lead optimization in drug discovery programs.[4]

General Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 7-bromoquinoline.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the 7-arylquinoline product and regenerating the palladium(0) catalyst.[1][5]

Comparative Data for Suzuki Coupling Reactions

The efficiency of the Suzuki coupling of 7-bromoquinoline derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the Suzuki coupling of various bromoquinoline derivatives with different arylboronic acids, providing a baseline for reaction optimization. While specific data for 7-bromoquinoline is limited in readily available literature, the conditions presented for other bromoquinoline isomers and derivatives offer a strong starting point.

EntryBromoquinoline DerivativeArylboronic AcidCatalyst (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
16-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₂Cl₂ (Not specified)Na₂CO₃ (Not specified)Toluene/Ethanol/WaterReflux2475[6]
26-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂Cl₂ (Not specified)Na₂CO₃ (Not specified)Toluene/Ethanol/WaterReflux2473[6]
35-Bromo-8-methoxyquinoline4-(Methylthio)phenylboronic acidPd(PPh₃)₂Cl₂ (Not specified)Na₂CO₃ (Not specified)Toluene/Ethanol/WaterReflux2470[6]
46,8-Dibromo-1,2,3,4-tetrahydroquinoline4-(Methylthio)phenylboronic acid (2 equiv.)Pd(PPh₃)₂Cl₂ (Not specified)Na₂CO₃ (Not specified)Toluene/Ethanol/WaterReflux2482[6]
53-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High[7]
66-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)2M Na₂CO₃ (2 mL)Toluene/Ethanol9012~85-95[8]
77-Bromo-4-hydroxy-2-phenylquinolineArylboronic acidPalladium CatalystBaseDegassed Solvent80-100Not specifiedNot specified[4]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of a 7-bromoquinoline derivative with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:
  • 7-Bromoquinoline derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 7-bromoquinoline derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-arylquinoline derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X (Ar = 7-Quinolinyl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex pd2_aryl_complex->pd0 Catalyst Regeneration reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination product Ar-Ar' (7-Arylquinoline) reductive_elimination->product aryl_halide Ar-X (7-Bromoquinoline) aryl_halide->oxidative_addition organoboron Ar'-B(OR)2 + Base organoboron->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine 7-bromoquinoline, arylboronic acid, catalyst, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x). setup->inert solvent Solvent Addition: Inject degassed solvent. inert->solvent reaction Reaction: Heat mixture to specified temperature with vigorous stirring. solvent->reaction monitoring Monitor Progress: TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cool, dilute, extract, wash, and dry. monitoring->workup Complete purification Purification: Flash column chromatography. workup->purification end End Product: Pure 7-Arylquinoline purification->end

Caption: A typical experimental workflow for the Suzuki coupling of 7-bromoquinoline.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring at the 4-position is often crucial for the desired pharmacological effect. Nucleophilic aromatic substitution (SNAr) is a primary and versatile method for the synthesis of these vital compounds, typically involving the displacement of a halide, most commonly chlorine, from a 4-haloquinoline precursor by an amine nucleophile.[1][2][3]

The reactivity of the C4 position in the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing effect of the ring nitrogen atom.[3][4] This activation facilitates the addition-elimination mechanism characteristic of SNAr reactions.[4][5] This document provides detailed application notes on the SNAr reactions of 4-aminoquinolines, along with specific experimental protocols for their synthesis.

Applications in Drug Discovery and Development

4-Aminoquinoline derivatives are central to the development of a multitude of drugs.[1][2] Notable examples include:

  • Antimalarials: Chloroquine, hydroxychloroquine, amodiaquine, and piperaquine are classic examples of 4-aminoquinoline-based drugs that have been mainstays in the treatment of malaria.[1][2][6] Their mechanism of action often involves the inhibition of hemozoin biocrystallization in the malaria parasite.[3]

  • Anticancer Agents: Derivatives such as neratinib, pelitinib, and bosutinib are tyrosine kinase inhibitors used in cancer therapy.[1][2] The 4-aminoquinoline core plays a critical role in their binding to the kinase domain.

  • Anti-inflammatory Drugs: Compounds like antrafenine and glafenine exhibit anti-inflammatory and analgesic properties.[1][2]

  • Other Therapeutic Areas: The versatility of the 4-aminoquinoline scaffold has led to its exploration in various other therapeutic areas, including antiviral, antibacterial, antifungal, and neurodegenerative diseases like Alzheimer's.[1][2]

General Reaction Mechanism

The nucleophilic aromatic substitution on a 4-chloroquinoline proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon at the C4 position of the quinoline ring. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized over the aromatic system and onto the electronegative nitrogen atom, which stabilizes it.[5]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride leaving group, yielding the final 4-aminoquinoline product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product Reactants 4-Chloroquinoline + Amine (R-NH2) Intermediate Resonance-Stabilized Anionic Intermediate Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Product 4-Aminoquinoline Intermediate->Product Elimination of Cl-

Caption: General mechanism of the SNAr reaction on 4-chloroquinoline.

Synthetic Methodologies

Several methods are employed for the synthesis of 4-aminoquinolines via SNAr, with the choice of method depending on the reactivity of the amine, desired reaction time, and available equipment.

Conventional Heating

This is the most traditional method, often involving refluxing the 4-chloroquinoline with an amine in a suitable solvent.[1] While straightforward, it can require high temperatures and long reaction times.[3]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times.[1][7] Reactions are typically carried out in sealed vessels at elevated temperatures and pressures.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed cross-coupling reactions offer a potent alternative to direct SNAr.[3]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline.

Nucleophile (Amine)MethodSolventBaseTemperature (°C)TimeYield (%)Reference
Primary/Secondary AlkylaminesMicrowaveDMSONone (for primary), Base needed (for secondary)140-18020-30 min80-95--INVALID-LINK--[1][2]
Anilines/HeteroarylaminesMicrowaveDMSONaOH140-18020-30 min80-95--INVALID-LINK--[1][2]
1,3-DiaminopropaneConventionalNeat-Reflux2 h83--INVALID-LINK--[8]
ButylamineConventionalNeat-Reflux----INVALID-LINK--[9]
Ethane-1,2-diamineConventionalNeat-801 h---INVALID-LINK--[9]
N,N-dimethylethane-1,2-diamineConventionalNeat-120-1306-8 h---INVALID-LINK--[9]
m-(diethylaminomethyl)benzylamineConventionalNMPK2CO3, Et3N--47--INVALID-LINK--[10]
p-(diethylaminomethyl)benzylamineConventionalNMPK2CO3, Et3N--57--INVALID-LINK--[10]

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis and purification of 4-aminoquinolines via SNAr is depicted below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 4-Chloroquinoline - Amine - Solvent - Base (if needed) Start->Reaction_Setup Heating Heating: - Conventional (Reflux) - Microwave Irradiation Reaction_Setup->Heating Monitoring Reaction Monitoring: - TLC - LC-MS Heating->Monitoring Workup Work-up: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization End End Product Characterization->End

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Synthesis of N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine (Conventional Heating)

This protocol is adapted from a procedure for the synthesis of a key intermediate for antimalarial compound libraries.[8]

Materials:

  • 4,7-Dichloroquinoline

  • 1,3-Diaminopropane

  • Dichloromethane (CH2Cl2)

  • 1 N Sodium hydroxide (NaOH) solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • A solution of 4,7-dichloroquinoline (25 g, 0.126 mol) in 1,3-diaminopropane (47 mL, 0.568 mol) is heated to reflux for 4 hours with stirring.[8]

  • After cooling to room temperature, the solution is diluted with dichloromethane (400 mL).[8]

  • The resulting mixture is washed with 1 N sodium hydroxide (400 mL) and brine (400 mL).[8]

  • The organic layer is separated and dried in vacuo to yield the product as an off-white solid.[8]

Protocol 2: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Conventional Heating)

This protocol describes the synthesis of a 4-aminoquinoline derivative with cytotoxic activity.[9]

Materials:

  • 4,7-Dichloroquinoline

  • N,N-dimethyl-ethane-1,2-diamine

  • Dichloromethane (CH2Cl2)

  • Reaction vessel with stirrer and heating capabilities

Procedure:

  • A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.[9]

  • The reaction is maintained at this temperature for 6–8 hours with continuous stirring.[9]

  • After cooling to room temperature, the reaction mixture is taken up in dichloromethane.[9]

  • The product is isolated and purified using standard work-up procedures such as extraction and washing.[9]

Protocol 3: Microwave-Assisted Synthesis of 4-Aminoquinolines

This generalized protocol is based on the efficient synthesis of 4-aminoquinolines using microwave irradiation.[1][2]

Materials:

  • 4,7-Dichloroquinoline

  • Appropriate primary or secondary amine

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., NaOH, if required for secondary or aryl amines)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 4,7-dichloroquinoline (1 eq.), the desired amine (1.0-1.2 eq.), and DMSO.

  • If using a secondary amine or an aniline, add a suitable base.[1][2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140-180 °C for 20-30 minutes.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.[3]

Signaling Pathway Application: Antimalarial Action of 4-Aminoquinolines

The antimalarial activity of 4-aminoquinolines like chloroquine is primarily due to their interference with the detoxification of heme in the malaria parasite's digestive vacuole.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Digestive Vacuole cluster_drug Drug Action cluster_outcome Outcome Hemoglobin Host Hemoglobin Free_Heme Toxic Free Heme Hemoglobin->Free_Heme Digestion Heme_Polymerase Heme Polymerase Free_Heme->Heme_Polymerase Substrate Heme_Accumulation Accumulation of Toxic Heme Free_Heme->Heme_Accumulation Hemozoin Non-toxic Hemozoin (Heme Crystal) Heme_Polymerase->Hemozoin Detoxification Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Inhibition Inhibition->Heme_Polymerase Inhibition Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Conclusion

The nucleophilic aromatic substitution reaction is a cornerstone for the synthesis of 4-aminoquinolines, a class of compounds with immense therapeutic importance. The choice of synthetic methodology—conventional heating, microwave assistance, or palladium catalysis—should be tailored to the specific substrates and desired outcomes. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel 4-aminoquinoline-based drugs.

References

Application Notes and Protocols for N-alkylation of 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The N-alkylation of the 4-amino group is a critical synthetic step for the development of new derivatives with modified biological activities, pharmacokinetic properties, and target specificities. This document provides a detailed experimental procedure for the N-alkylation of 4-amino-7-bromoquinoline, a versatile intermediate for the synthesis of novel compounds with potential applications in anticancer and antiprotozoal drug discovery. The primary synthetic route described is the nucleophilic aromatic substitution (SNAr) of a 4-chloro-7-bromoquinoline precursor with a suitable alkylamine.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-alkylated this compound derivatives is most commonly achieved through the reaction of 4-chloro-7-bromoquinoline with a primary or secondary alkylamine. In this SNAr reaction, the amine acts as a nucleophile, attacking the electron-deficient C4 position of the quinoline ring and displacing the chloride leaving group.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Chloro-7-bromoquinoline with an Alkylamine

This protocol outlines a general and robust method for the synthesis of N-alkylated this compound derivatives.

Materials:

  • 4-chloro-7-bromoquinoline

  • Alkylamine (e.g., N,N-dimethylethane-1,2-diamine, butylamine, etc.; typically used in excess)

  • Solvent (optional, e.g., ethanol, dimethylformamide (DMF), or neat conditions)

  • Dichloromethane (DCM)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., chloroform/methanol or ethyl acetate/hexanes mixture, potentially with a small amount of triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-7-bromoquinoline (1.0 equivalent) and the desired alkylamine (2-10 equivalents). The reaction can be performed without a solvent (neat) or in a suitable solvent such as ethanol or DMF.

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80°C and 130°C. The optimal temperature and reaction time will depend on the reactivity of the specific alkylamine used and can range from a few hours to over 24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the 4-chloro-7-bromoquinoline starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the reaction was performed neat, dissolve the residue in dichloromethane. If a solvent was used, it may be removed under reduced pressure before dissolving the residue in dichloromethane.

    • Transfer the dichloromethane solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in chloroform or ethyl acetate in hexanes is often effective. To prevent streaking of the basic product on the silica gel, a small amount of triethylamine (0.5-1%) can be added to the eluent.

  • Characterization: Characterize the purified N-alkylated this compound derivative by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of analogous 4-chloroquinoline derivatives. It is important to note that yields for the specific N-alkylation of this compound may vary depending on the chosen alkylamine and reaction conditions.

7-SubstituentAlkylamineSolventTemperature (°C)Time (h)Yield (%)Reference
ClButylamineNeat120-1306Good[1]
ClEthane-1,2-diamineNeat80 -> 1308Good[1]
ClN,N-dimethyl-ethane-1,2-diamineNeat120-1306-8Good[1]
ClVarious alkylaminesDMSO (Microwave)140-1800.3-0.580-95[2][3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 4-Chloro-7-bromoquinoline + Alkylamine reaction Heating (80-130°C) start->reaction Solvent (optional) monitoring TLC Monitoring reaction->monitoring cool Cool to RT monitoring->cool dissolve Dissolve in DCM cool->dissolve wash Wash with NaHCO3, Water, Brine dissolve->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the N-alkylation of 4-chloro-7-bromoquinoline.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by 4-Aminoquinoline Derivatives

Many 4-aminoquinoline derivatives have demonstrated anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of this pathway and the inhibitory action of 4-aminoquinoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->PI3K Inhibition Aminoquinoline->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminoquinoline derivatives.

References

Application Notes and Protocols: 4-Amino-7-bromoquinoline in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-amino-7-bromoquinoline as a versatile scaffold in the synthesis and development of novel anticancer agents. The quinoline core is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the 7-position and an amino group at the 4-position offers reactive handles for molecular elaboration, enabling the creation of diverse compound libraries for anticancer screening.[1]

Introduction

The 4-aminoquinoline scaffold is a key component in a variety of therapeutic agents and has gained significant attention for its potential in developing anticancer drugs.[2][3] Derivatives of 4-aminoquinoline have demonstrated cytotoxic effects against various cancer cell lines, often acting through the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR-2, and PI3K/Akt pathways.[1][4] The 7-bromo substituent on the quinoline ring provides a valuable site for modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][5]

Data Presentation: Anticancer Activity of 4-Aminoquinoline Derivatives

The following tables summarize the in vitro cytotoxic activity of various 4-aminoquinoline derivatives against different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are common measures of a compound's potency.

Table 1: Cytotoxicity of Substituted 4-Aminoquinoline Derivatives

Compound ID7-SubstituentSide Chain at 4-PositionCell LineGI50 (µM)Reference
Compound A -ClN,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[6]
Compound B -FButylMCF-78.22[6]
Compound C -ClButylMDA-MB-468>10.85[6]
Compound D -FN,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47[6]
Compound E -CF3N,N-dimethyl-ethane-1,2-diamineMDA-MB-46812.85[6]
Compound F -OCH3N,N-dimethyl-ethane-1,2-diamineMDA-MB-46814.09[6]
Chloroquine -ClN',N'-diethyl-pentane-1,4-diamineMDA-MB-468>10.85[6]
Chloroquine -ClN',N'-diethyl-pentane-1,4-diamineMCF-720.72[6]

Table 2: Cytotoxicity of 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) Analogs

Compound IDR1 SubstituentED50 (µM) vs. MDA-MB-231ED50 (µM) vs. ZR-75-1Reference
15 4'-MeO<0.064<0.008[7]
33 4'-MeO<0.32<0.035[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of this compound derivatives from 7-bromo-4-chloroquinoline.[1][6]

Materials:

  • 7-Bromo-4-chloroquinoline

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, isopropanol, or neat conditions)

  • Base (optional, e.g., triethylamine)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • In a clean, dry reaction vessel, dissolve 7-bromo-4-chloroquinoline (1 equivalent) in the chosen solvent. If performing the reaction neat, omit the solvent.

  • Add the desired amine (1.1-2 equivalents). If the amine is a salt, add a base like triethylamine (1.2 equivalents) to liberate the free amine.

  • Heat the reaction mixture to reflux (typically 80-120°C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC. The disappearance of the starting material (7-bromo-4-chloroquinoline) indicates the reaction is proceeding.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound derivative.

  • Characterize the purified compound using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Start 7-Bromo-4-chloroquinoline + Amine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Cell_Culture Cancer Cell Lines Characterization->Cell_Culture Screening Treatment Treatment with This compound Derivatives Cell_Culture->Treatment Assay MTT Cytotoxicity Assay Treatment->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Animal_Model Tumor Xenograft Model Data_Analysis->Animal_Model Lead Compound In_Vivo_Treatment Compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Inhibition In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Animal Health Monitoring In_Vivo_Treatment->Toxicity_Assessment

Caption: Workflow for developing this compound anticancer agents.

signaling_pathway GrowthFactor Growth Factor EGFR_VEGFR EGFR / VEGFR GrowthFactor->EGFR_VEGFR PI3K PI3K EGFR_VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminoquinoline This compound Derivative Aminoquinoline->EGFR_VEGFR Inhibition Aminoquinoline->PI3K Inhibition

Caption: Inhibition of cancer signaling pathways by this compound.

References

Application Notes and Protocols for the Parallel Synthesis of 4-Aminoquinoline Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the parallel synthesis of 4-aminoquinoline derivative libraries, a critical process in the discovery of new therapeutic agents, particularly for diseases like malaria. The protocols outlined below are designed for efficient library generation and subsequent biological evaluation.

Introduction

4-Aminoquinolines are a well-established class of compounds with significant therapeutic value, most notably as antimalarial drugs.[1][2][3] The emergence of drug-resistant strains of pathogens necessitates the continuous development of novel and more effective derivatives.[1][3] Parallel synthesis has emerged as a powerful strategy to rapidly generate large and diverse libraries of 4-aminoquinoline analogs for high-throughput screening and structure-activity relationship (SAR) studies.[1][4][5] This document details the methodologies for solution-phase parallel synthesis and microwave-assisted synthesis of 4-aminoquinoline libraries, along with protocols for their biological evaluation.

Data Presentation

Table 1: Summary of Antimalarial Activity of Representative 4-Aminoquinoline Derivatives
Compound IDR1R2Yield (%)Purity (%)IC50 (nM, 3D7 Strain)IC50 (nM, W2 Strain)IC50 (nM, Dd2 Strain)
1 CyclohexylBenzyl75>9530100120
2 4-Fluorobenzyl4-Methoxybenzyl82>95258095
3 2-Thienyl3-Pyridyl68>9545150180
4 PropylIsopropyl88>9560200250
Chloroquine ----30>500>500

Data adapted from studies on parallel synthesis and antimalarial screening of 4-aminoquinoline libraries.[1] The 3D7 strain is chloroquine-sensitive, while the W2 and Dd2 strains are chloroquine-resistant.[1]

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis via Reductive Amination

This protocol describes a reliable method for generating a library of 4-aminoquinolines with diversity in the side-chain portion of the molecule.[1] The synthesis involves a sequential reductive amination strategy.[1]

Materials:

  • 4,7-Dichloroquinoline

  • 1,3-Diaminopropane

  • A diverse library of aldehydes (R1CHO and R2CHO)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction blocks

  • Magnetic stir plate and stir bars

Procedure:

  • Synthesis of the Primary Amine Intermediate:

    • In a round-bottom flask, reflux a solution of 4,7-dichloroquinoline in neat 1,3-diaminopropane for 2 hours.

    • Cool the reaction mixture and purify the product by column chromatography to yield N-(7-chloroquinolin-4-yl)propane-1,3-diamine. An 83% yield is typically achieved.[1]

  • First Reductive Amination (Introduction of R1):

    • In each well of a 96-well reaction block, dissolve the primary amine intermediate in anhydrous methanol.

    • Add 4 equivalents of the first aldehyde (R1CHO) to each respective well.

    • Stir the reactions at room temperature for 24 hours to facilitate imine formation.

    • Add 5 equivalents of sodium borohydride (NaBH4) to each well and continue stirring for 1 hour to reduce the imine.

  • Second Reductive Amination (Introduction of R2):

    • To the reaction mixture from the previous step, add 4 equivalents of the second aldehyde (R2CHO).

    • Stir at room temperature for 24 hours.

    • Add 5 equivalents of NaBH4 and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reactions by adding saturated sodium bicarbonate solution.

    • Extract the products with dichloromethane (3 x volume of methanol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compounds using preparative HPLC to achieve high purity (>95%).

Protocol 2: Microwave-Assisted Parallel Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative for generating 4-aminoquinoline libraries.[6][7][8] This method significantly reduces reaction times compared to conventional heating.[7][9]

Materials:

  • 4,7-Dichloroquinoline

  • A diverse library of primary and secondary amines

  • Dimethyl sulfoxide (DMSO) or 2-Propanol

  • Sodium hydroxide (for aryl/heteroarylamines)

  • Microwave reactor with parallel synthesis capabilities

  • Reaction vials suitable for microwave synthesis

Procedure:

  • Reaction Setup:

    • In each microwave reaction vial, combine 4,7-dichloroquinoline and a specific amine from the library in DMSO or 2-propanol.

    • For reactions with secondary amines or aryl/heteroarylamines, a base such as sodium hydroxide may be required.[7]

  • Microwave Irradiation:

    • Seal the vials and place them in the microwave reactor.

    • Irradiate the reaction mixtures at a temperature of 140°C to 180°C for 20-30 minutes.[7]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixtures with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude products are often of high purity, but can be further purified by column chromatography or preparative HPLC if necessary.[6]

Mandatory Visualizations

Diagram 1: General Workflow for Parallel Synthesis and Screening

G cluster_synthesis Library Synthesis cluster_screening Biological Evaluation start Select Core Scaffold (e.g., 4,7-Dichloroquinoline) building_blocks Diverse Building Blocks (Amines, Aldehydes) start->building_blocks Combine with parallel_synthesis Parallel Synthesis (Solution-Phase or Microwave) building_blocks->parallel_synthesis purification Purification (e.g., HPLC) parallel_synthesis->purification library Compound Library purification->library Generate screening High-Throughput Screening (e.g., Antimalarial Assay) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for 4-aminoquinoline library synthesis and screening.

Diagram 2: Proposed Mechanism of Action for 4-Aminoquinolines

G cluster_parasite Malaria Parasite Food Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion amino_acids Amino Acids hemoglobin->amino_acids Digestion detox Heme Polymerization (Detoxification) heme->detox parasite_death Parasite Death heme->parasite_death Accumulation leads to hemozoin Non-toxic Hemozoin (Malaria Pigment) detox->hemozoin aminoquinoline 4-Aminoquinoline Derivative aminoquinoline->detox Inhibits

Caption: Inhibition of heme detoxification by 4-aminoquinolines.

References

Application Notes and Protocols: 4-Amino-7-bromoquinoline as a Precursor for Radiolabeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-7-bromoquinoline as a versatile precursor for the synthesis of radiolabeled probes for molecular imaging, particularly in the context of cancer research. The protocols and data presented are based on established methodologies for structurally similar quinoline and quinazoline derivatives, which are widely employed as inhibitors of key signaling molecules such as the Epidermal Growth Factor Receptor (EGFR).

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a bromine atom at the 7-position provides a strategic handle for the incorporation of radionuclides, making this compound an attractive starting material for the development of targeted radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the non-invasive visualization and quantification of biological processes at the molecular level, aiding in drug development, disease diagnosis, and monitoring treatment response.

Radiolabeled probes derived from 4-aminoquinoline analogues have shown significant promise in targeting protein kinases, which are often dysregulated in cancer. Notably, these probes can be used to assess the expression levels and mutational status of receptors like EGFR, providing valuable information for personalized medicine.

Key Applications

Radiolabeled probes synthesized from this compound precursors are primarily designed for the in vivo imaging of:

  • Epidermal Growth Factor Receptor (EGFR) Expression: Overexpression of EGFR is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Radiolabeled EGFR inhibitors can visualize tumor localization and assess receptor density.

  • EGFR Mutation Status: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is often associated with secondary mutations, such as the T790M "gatekeeper" mutation. Specific radiotracers can be designed to differentiate between wild-type and mutant forms of EGFR, guiding therapeutic decisions.

  • Tumor Response to Therapy: Molecular imaging with these probes can provide an early indication of tumor response to targeted therapies, often before anatomical changes are detectable.

Data Summary

The following tables summarize representative quantitative data for radiolabeled probes derived from 4-aminoquinoline and 4-anilinoquinazoline scaffolds, which are structurally related to derivatives of this compound. This data provides an indication of the expected performance of probes synthesized from this precursor.

Table 1: In Vitro Performance of Related Radiolabeled Probes

Compound ClassTargetIC50 (nM)Cell LineCellular Uptake (% dose/mg protein)
Radioiodinated AnilinoquinazolinesEGFR1 - 10A43110 - 25
Radiofluorinated AnilinoquinazolinesEGFR5 - 50H1975 (L858R/T790M)5 - 15
Radiobrominated CO-1686 AnalogueEGFR (L858R/T790M)<10H1975>100[1]
Radioiodinated Osimertinib AnalogueEGFR (mutant)<10H1975, H3255High in mutant cells[1]

Table 2: Radiochemical and In Vivo Data of Related Probes

Radiotracer ExampleRadionuclideRadiochemical Yield (%)Radiochemical Purity (%)Specific Activity (GBq/µmol)Tumor Uptake (%ID/g)
[¹²⁵I]Iodo-anilinoquinazoline¹²⁵I50 - 70>98>702 - 5
[¹⁸F]Fluoro-anilinoquinazoline¹⁸F4 - 20>95>401 - 3
[⁷⁷Br]BrCO1686⁷⁷BrNot Reported>97Not Reported~4.5 in H1975 tumors[2]
[¹¹C]Osimertinib¹¹C15 - 30>99>50Not Reported

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of radiolabeled probes from a this compound precursor. These protocols are based on established procedures for analogous compounds.

Protocol 1: Synthesis of a Stannylated Precursor for Radioiodination

This protocol describes the synthesis of a trialkylstannyl derivative from this compound, which is a common precursor for radioiodination via a destannylation reaction.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate

  • Dioxane (anhydrous)

  • Hexa(n-butyl)distannane or similar stannylating agent

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Borylation (optional intermediate step): In an inert atmosphere, dissolve this compound, bis(pinacolato)diboron, and potassium acetate in anhydrous dioxane.

  • Degas the mixture and add the palladium catalyst.

  • Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate the solvent.

  • Purify the resulting boronic ester intermediate by silica gel chromatography.

  • Stannylation: Dissolve the this compound (or the boronic ester intermediate) and hexa(n-butyl)distannane in anhydrous toluene under an inert atmosphere.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and purify the crude product by silica gel chromatography to yield the 7-(tributylstannyl)-4-aminoquinoline precursor.

Protocol 2: Radioiodination using ¹²⁵I

This protocol details the radioiodination of the stannylated precursor.

Materials:

  • 7-(Tributylstannyl)-4-aminoquinoline precursor

  • [¹²⁵I]NaI in 0.1 M NaOH

  • Chloramine-T or Iodogen® as an oxidizing agent

  • Ethanol

  • Phosphate buffered saline (PBS)

  • HPLC system for purification

Procedure:

  • To a reaction vial containing the stannylated precursor (1-2 mg) in ethanol, add [¹²⁵I]NaI.

  • Add the oxidizing agent (e.g., a fresh solution of Chloramine-T in PBS).

  • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quench the reaction by adding a solution of sodium metabisulfite.

  • Purify the radiolabeled product using reverse-phase HPLC.

  • Collect the fraction corresponding to the desired product and formulate it in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vitro or in vivo studies.

  • Determine the radiochemical yield and purity by radio-TLC or radio-HPLC.

Protocol 3: In Vitro Cell Uptake Assay

This protocol describes a method to evaluate the uptake of the radiolabeled probe in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431 for EGFR overexpression, H1975 for EGFR T790M mutation)

  • Cell culture medium and supplements

  • Radiolabeled probe

  • PBS

  • NaOH (1 M)

  • Gamma counter

Procedure:

  • Plate the cells in 24-well plates and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh medium containing the radiolabeled probe (at a known concentration and radioactivity) to each well.

  • Incubate the plates at 37 °C for various time points (e.g., 15, 30, 60, 120 minutes).

  • For blocking experiments, pre-incubate a set of wells with a high concentration of the non-radiolabeled compound for 30 minutes before adding the radiotracer.

  • At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 1 M NaOH to each well.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Express the cell uptake as a percentage of the added dose per milligram of protein.

Visualizations

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Binds EGF EGF Ligand EGF->EGFR Binds Probe Radiolabeled Probe (from this compound) Probe->EGFR Inhibits ATP Binding Downstream Downstream Signaling (Proliferation, Survival) ATP->Downstream Activates

Caption: Inhibition of the EGFR signaling pathway by a radiolabeled probe.

Experimental Workflow: Probe Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation A This compound B Stannylated Precursor A->B Stannylation C Radiolabeling (e.g., with ¹²⁵I) B->C Radioiodination D Purification (HPLC) C->D E In Vitro (Cell Uptake, Binding) D->E F In Vivo (Biodistribution, PET/SPECT) D->F G Data Analysis E->G F->G

Caption: Workflow for radiolabeled probe synthesis and preclinical evaluation.

Logical Relationship: Precursor to Application

Logical_Relationship cluster_probe Probe Development cluster_application Application Precursor This compound (Precursor) Radiolabeling Radiolabeling (¹⁸F, ¹²⁵I, ⁷⁷Br, etc.) Precursor->Radiolabeling QC Quality Control (Purity, Specific Activity) Radiolabeling->QC Imaging PET/SPECT Imaging QC->Imaging Research Cancer Research & Drug Development Imaging->Research

Caption: Logical progression from precursor to research application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-7-bromoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a 4-chloro-7-bromoquinoline precursor.[1] This typically involves reacting 4-chloro-7-bromoquinoline with an ammonia source or a primary amine, often at elevated temperatures.[1] Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also become powerful tools for forming the C-N bond in aryl amine syntheses and can be applied here.[2][3][4]

Q2: I am observing a significant amount of starting material in my final product. What could be the cause?

A2: Unreacted starting material (4-chloro-7-bromoquinoline) is a common issue and can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Ensure you are following the recommended reaction time and temperature for the specific protocol. Some protocols require heating for over 24 hours at temperatures above 120°C.[1]

  • Inefficient Reagents: The ammonia source or amine may have degraded or be of insufficient purity.

  • Catalyst Deactivation (for catalyzed reactions): If you are using a palladium-catalyzed reaction, the catalyst may be inactive. Ensure you are using anhydrous and anaerobic conditions to prevent catalyst poisoning.[5]

Q3: My mass spectrometry results show a peak corresponding to the loss of a chlorine atom but the retention of the bromine. What is this side product?

A3: This side product is likely 7-bromoquinolin-4-one (or its tautomer, 7-bromo-4-hydroxyquinoline). This is a result of the hydrolysis of the 4-chloro group on the starting material, which can occur if there is water in the reaction mixture.[6] It is a common side reaction in the synthesis of 4-aminoquinolines.

Q4: How can I minimize the formation of the hydrolysis side product, 7-bromoquinolin-4-one?

A4: To minimize the formation of 7-bromoquinolin-4-one, it is crucial to maintain anhydrous (water-free) conditions throughout the reaction. This can be achieved by:

  • Using anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q5: What are the best methods for purifying the final this compound product?

A5: The most common and effective methods for purifying this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and side products. A common stationary phase is silica gel, with a mobile phase consisting of a mixture of ethyl acetate and hexane, often with a small amount of triethylamine to reduce tailing of the amine product.[7]

  • Recrystallization: This can be an effective method for obtaining a highly pure product, provided a suitable solvent system is identified.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic steps for resolution.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS.
Inactive reagents or catalyst.Use fresh, high-purity reagents. For catalyzed reactions, ensure anhydrous and anaerobic conditions.[5]
Multiple Spots on TLC Plate Formation of side products.Refer to the "Common Side Products" table below to identify potential impurities. Optimize reaction conditions to minimize their formation.
Degradation of the product.Ensure the workup and purification steps are not exposing the product to harsh conditions (e.g., strong acids or high temperatures for extended periods).
Product is Difficult to Purify Co-elution of impurities during chromatography.Adjust the solvent system for column chromatography. A gradient elution may be necessary. Adding a small amount of triethylamine to the eluent can improve the separation of amine compounds.[7]
Product is an oil or does not crystallize.Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Ensure all solvent is removed from the purified product.

Common Side Products in this compound Synthesis

Side Product Name Chemical Formula Molecular Weight ( g/mol ) Common Cause Identification Notes
4-Chloro-7-bromoquinolineC₉H₅BrClN242.50Incomplete reactionStarting material. Will have a different retention time/Rf value than the product.
7-Bromoquinolin-4-oneC₉H₆BrNO224.06Hydrolysis of the starting materialPresence of water in the reaction.
Bis(7-bromoquinolin-4-yl)amineC₁₈H₁₀Br₂N₃428.11Reaction of the product with the starting materialMore likely at high concentrations and temperatures.
7-BromoquinolineC₉H₆BrN208.06Reductive dehalogenationPossible side reaction in palladium-catalyzed processes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline for the synthesis of this compound from 4-chloro-7-bromoquinoline.

Materials:

  • 4-chloro-7-bromoquinoline

  • Ammonia solution (e.g., 7N in methanol) or another amine source

  • A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or ethanol)[7]

  • Pressure vessel or sealed tube

Procedure:

  • In a pressure vessel, dissolve 4-chloro-7-bromoquinoline (1 equivalent) in the chosen solvent.

  • Add the ammonia solution (a large excess, e.g., 10-20 equivalents).

  • Seal the vessel and heat the reaction mixture to 120-150°C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine 4-chloro-7-bromoquinoline and ammonia source in solvent react Heat in sealed vessel (120-150°C, 24-48h) start->react monitor Monitor reaction by TLC / LC-MS react->monitor concentrate Cool and concentrate reaction mixture monitor->concentrate If reaction is complete extract Dissolve in organic solvent and perform aqueous wash concentrate->extract dry Dry organic layer and concentrate to yield crude product extract->dry purify Purify by column chromatography dry->purify end This compound (Pure Product) purify->end

Caption: Workflow for the synthesis and purification of this compound.

Key Reactions in this compound Synthesis

reaction_pathway SM 4-Chloro-7-bromoquinoline Product This compound SM->Product + NH₃ (Desired Reaction) SideProduct1 7-Bromoquinolin-4-one SM->SideProduct1 + H₂O (Hydrolysis) SideProduct2 Bis(7-bromoquinolin-4-yl)amine Product->SideProduct2 + Starting Material (Dimerization)

Caption: Desired reaction and common side reactions in the synthesis.

References

Technical Support Center: Purification of 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-amino-7-bromoquinoline using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column or has very low Rf. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. A gradient of dichloromethane and methanol (e.g., 1% to 50% methanol) can also be effective for eluting polar aminoquinolines.[1]
Product elutes too quickly (high Rf), resulting in poor separation. The mobile phase is too polar.Decrease the polarity of the mobile phase. If using an ethyl acetate/hexane system, increase the proportion of hexane.
Streaking or tailing of the product band on the column. 1. The compound is interacting strongly with the acidic silica gel. 2. The column is overloaded with the sample. 3. The compound is not sufficiently soluble in the mobile phase.1. Deactivate the silica gel by pre-treating it with a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-2%).[2] 2. Use a larger column or reduce the amount of crude material loaded. 3. Choose a mobile phase that better solubilizes the compound.
Product appears to be degrading on the column. 4-aminoquinolines can be sensitive to the acidic nature of silica gel.1. Use a deactivated silica gel (pre-treated with triethylamine). 2. Consider using an alternative stationary phase such as neutral or basic alumina.
Co-elution of impurities with the desired product. The polarity of the impurity is very similar to the product.1. Optimize the mobile phase by trying different solvent systems (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). 2. Employ a shallow gradient elution to improve separation.
Low recovery of the purified product. 1. Incomplete elution from the column. 2. Degradation on the column. 3. The compound may be irreversibly adsorbed to the stationary phase.1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. 2. Address potential degradation by using deactivated silica or an alternative stationary phase. 3. Add a small percentage of a competitive base like triethylamine to the eluent to minimize strong interactions with the silica.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A good starting point is a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis. Another effective system is a gradient of dichloromethane and methanol.[1]

Q2: How can I determine the appropriate solvent system before running a column?

A2: Thin-Layer Chromatography (TLC) is an essential tool for determining the right mobile phase. The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 on a silica gel TLC plate.

Q3: My this compound is a solid. How should I load it onto the column?

A3: There are two common methods for loading a solid sample:

  • Wet Loading: Dissolve the crude product in a minimum amount of the initial mobile phase solvent and carefully apply it to the top of the column.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better band resolution.

Q4: What are the potential impurities I might encounter?

A4: Potential impurities can include unreacted starting materials from the synthesis, such as 4,7-dichloroquinoline, and regioisomers that may have formed during the synthesis.[1] The choice of purification strategy should aim to separate these effectively.

Q5: Is it necessary to add triethylamine to the mobile phase?

A5: For basic compounds like 4-aminoquinolines, adding a small amount of triethylamine (0.5-2%) to the mobile phase can be beneficial. It helps to neutralize the acidic sites on the silica gel, which can reduce tailing and prevent degradation of the product.[2]

Experimental Protocols

Protocol 1: Column Chromatography using Ethyl Acetate/Hexane with Triethylamine

This protocol is suitable for the purification of this compound when dealing with potential on-column degradation or tailing.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent. Carefully load the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate as the elution progresses.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Flash Chromatography using Dichloromethane/Methanol Gradient

This protocol is a faster method suitable for separating components with different polarities.

  • Column Preparation: Pack a flash chromatography column with silica gel.

  • Sample Loading: Load the crude sample onto the column using the dry loading method described in Protocol 1.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might start from 1% methanol and increase to 50% methanol over the course of the separation.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvents using a rotary evaporator.

Quantitative Data Summary

The following table provides estimated data for the purification of this compound based on typical results for similar compounds. Actual values may vary depending on the specific reaction conditions and the scale of the purification.

Parameter Ethyl Acetate/Hexane System Dichloromethane/Methanol System
Typical Starting Rf 0.1 - 0.2 in 20% EtOAc/Hexane~0.1 in 1% MeOH/DCM
Typical Elution Rf 0.3 - 0.5 in 40-60% EtOAc/Hexane0.3 - 0.5 in 5-10% MeOH/DCM
Estimated Yield 70-90%75-95%
Expected Purity >95%>97%

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product tlc TLC Analysis to Determine Mobile Phase column_prep Prepare Silica Gel Slurry and Pack Column tlc->column_prep sample_load Load Crude Product (Dry Loading Recommended) column_prep->sample_load elution Elute with Gradient Mobile Phase sample_load->elution fraction_collect Collect Fractions elution->fraction_collect fraction_analysis Analyze Fractions by TLC fraction_collect->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_workflow Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Is Product Rf too High or too Low? start->check_rf check_tailing Is there Streaking or Tailing? check_rf->check_tailing No (Rf is acceptable) solution_rf_high Decrease Mobile Phase Polarity check_rf->solution_rf_high Yes (Too High) solution_rf_low Increase Mobile Phase Polarity check_rf->solution_rf_low Yes (Too Low) check_impurities Are Impurities Co-eluting? check_tailing->check_impurities No solution_tailing Add Triethylamine to Mobile Phase or Use Alumina check_tailing->solution_tailing Yes solution_impurities Optimize Gradient or Change Solvent System check_impurities->solution_impurities Yes end Improved Separation check_impurities->end No solution_rf_high->end solution_rf_low->end solution_tailing->end solution_impurities->end

Caption: Troubleshooting workflow for common separation issues.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki coupling reactions with 7-bromoquinolines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in the Suzuki coupling of 7-bromoquinolines. A systematic approach to troubleshooting is essential to pinpoint the cause.

Possible Causes and Solutions:

  • Inactive Catalyst or Inefficient Ligand: The choice of the palladium catalyst and ligand is critical, particularly for heteroaromatic substrates like quinolines.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates like 7-bromoquinoline, electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands can be highly effective. Pre-catalysts like XPhos Pd G2 have shown success in reducing side reactions.[1] Pd(dppf)Cl₂ is another catalyst that has proven effective in some cases.[2]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid in the catalytic cycle.[2][3]

    • Recommendation: The strength and type of base can dramatically affect the reaction's success. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][3] For substrates that may be sensitive to strong bases, milder options like potassium fluoride (KF) can be beneficial.[2] The ideal base may need to be optimized for your specific 7-bromoquinoline derivative and boronic acid partner.

  • Inappropriate Solvent: The solvent influences catalyst activity, the solubility of reactants, and reaction selectivity.[2]

    • Recommendation: A range of solvents can be used, often in aqueous mixtures. Common choices include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2] It is crucial to ensure that all reactants are sufficiently soluble in the chosen solvent system.[2]

  • Inadequate Reaction Temperature: Some Suzuki couplings can proceed at room temperature with highly active catalysts, but heating is often necessary, typically in the range of 80-120 °C.[2]

    • Recommendation: If your reaction is sluggish, gradually increasing the temperature may improve the yield. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][4][5][6][7]

  • Instability of Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition through processes like protodeboronation.[2]

    • Recommendation: Using more stable boronic esters, such as pinacol esters, can enhance stability.[2] Verifying the purity and freshness of your boronic acid or ester is also critical.

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of your desired compound.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This results in a biaryl product formed from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[2][8]

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas like argon or nitrogen.[2] Using a pre-catalyst that readily forms the active Pd(0) species can also minimize this side reaction.

  • Dehalogenation of 7-Bromoquinoline: The bromine atom on the quinoline ring is replaced by a hydrogen atom.

    • Cause: This can be influenced by the choice of base and solvent.[2] Alcoholic solvents, for instance, can sometimes act as a hydride source.[1]

    • Solution: Screen different bases and consider using anhydrous conditions if your protocol allows. Using bulky, electron-rich phosphine ligands can also favor the desired cross-coupling over dehalogenation.[1]

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] Minimizing water in non-aqueous systems and using a milder base can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for haloquinolines in Suzuki coupling? A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl. Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, along with stronger bases and higher reaction temperatures.[2]

Q2: My 7-bromoquinoline is not very soluble in common Suzuki coupling solvents. What should I do? A2: Ensuring adequate solubility of all reactants is crucial for a successful reaction. If your substrate has poor solubility, you may need to screen a wider range of solvents or solvent mixtures. Aprotic polar solvents like DMF or the use of co-solvents may help. Gently heating the mixture can also improve solubility, but be mindful of the stability of your reactants at higher temperatures.

Q3: How critical is it to maintain an inert atmosphere? A3: Maintaining a strict inert atmosphere (e.g., using argon or nitrogen) is highly critical. Oxygen can deactivate the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2] Ensure all your glassware is properly dried and that solvents are thoroughly degassed before use.

Q4: Can I use microwave heating for the Suzuki coupling of 7-bromoquinolines? A4: Yes, microwave irradiation is an excellent technique for accelerating Suzuki coupling reactions.[1][4][5][6][7] It can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields by minimizing the formation of side products that can occur with prolonged heating.

Q5: What are some alternative cross-coupling reactions if Suzuki coupling fails with my 7-bromoquinoline substrate? A5: If you continue to face difficulties with the Suzuki coupling, you might consider other cross-coupling reactions such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents). However, be aware that the reagents for these reactions are generally more toxic than the organoboron compounds used in Suzuki couplings.[2]

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of bromo-heterocycles, which can serve as a starting point for optimizing your reaction with 7-bromoquinoline.

Table 1: Effect of Catalyst and Ligand on Yield for Bromo-Heterocycles

Bromo-HeterocycleBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1 (palladacycle) (1.2)Xantphos (L4)DBUTHF/H₂O11082
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/ H₂O (4:1)9085-95
7-Chloro-1H-pyrrolo[2,3-c]pyridine4-Fluorophenyl boronic acidXPhos-Pd-G2 (2)XPhosK₃PO₄DMF/EtOH/H₂O (1:1:0.5)100 (MW)90[9]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME80High

Table 2: Influence of Base on Suzuki Coupling Yield

Aryl HalideArylboronic AcidCatalystSolventBaseYield (%)
4-IodobenzaldehydePhenylboronic acidPd/NiFe₂O₄DMF/H₂ONa₂CO₃98
4-IodobenzaldehydePhenylboronic acidPd/NiFe₂O₄DMF/H₂OK₂CO₃95
4-IodobenzaldehydePhenylboronic acidPd/NiFe₂O₄DMF/H₂OCs₂CO₃92
4-ChlorobenzaldehydePhenylboronic acidPPI-Cu-Ni-Pd NPsEtOH/H₂ONa₂CO₃99
4-ChlorobenzaldehydePhenylboronic acidPPI-Cu-Ni-Pd NPsEtOH/H₂OK₂CO₃95
4-ChlorobenzaldehydePhenylboronic acidPPI-Cu-Ni-Pd NPsEtOH/H₂OK₃PO₄90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 7-Bromoquinoline

This is a general guideline and may require optimization for your specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add the 7-bromoquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[2]

  • Seal the flask or vial with a septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

Solvent Addition and Degassing:

  • Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[2]

  • Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often significantly reduce reaction times.

  • Follow the reaction setup procedure as described in Protocol 1, using a microwave-safe reaction vessel.

  • Place the sealed vessel in the microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 100-150 °C) for the optimized time (often 15-40 minutes).[9]

  • After the reaction is complete, allow the vessel to cool to room temperature before proceeding with the work-up and purification as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Aryl-R (Coupled Product) RedElim->Product ArylHalide 7-Bromoquinoline (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (R-B(OR)₂) Base Base BoronicAcid->Base Activation Borate [R-B(OR)₂(OH)]⁻ Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling of 7-Bromoquinoline CheckReagents Verify Reagent Quality (Purity, Freshness) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions SideProducts Analyze for Side Products (Homocoupling, Dehalogenation) Start->SideProducts CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, XPhos) CheckConditions->OptimizeCatalyst OptimizeBase Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) CheckConditions->OptimizeBase OptimizeSolvent Screen Solvents (e.g., Dioxane, DMF, Toluene) CheckConditions->OptimizeSolvent OptimizeTemp Vary Temperature or Use Microwave CheckConditions->OptimizeTemp Success Successful Coupling OptimizeCatalyst->Success Improved Yield OptimizeBase->Success Improved Yield OptimizeSolvent->Success Improved Yield OptimizeTemp->Success Improved Yield Degas Improve Degassing Procedure SideProducts->Degas Homocoupling Observed ChangeBaseSolvent Change Base/Solvent Combination SideProducts->ChangeBaseSolvent Dehalogenation Observed UseEster Use Boronic Ester (e.g., Pinacol) SideProducts->UseEster Protodeboronation Suspected Degas->Success Side reactions reduced ChangeBaseSolvent->Success Side reactions reduced UseEster->Success Improved Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the nucleophilic substitution of 4-chloroquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the nucleophilic substitution of 4-chloroquinolines, and what factors influence its success?

The primary mechanism is nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen, which activates the C4-position for nucleophilic attack.[1][2] Key parameters for optimizing the reaction include the choice of nucleophile, solvent, base, temperature, and reaction time.[3]

Q2: My reaction yield is consistently low. What are the common causes and how can I address them?

Low yields in the SNAr reaction of 4-chloroquinolines can stem from several factors:

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to attack the C4-position effectively.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction's progress.

  • Side Reactions: Competing reactions such as hydrolysis or reaction with the solvent can consume the starting material.[2]

  • Inadequate Base: An unsuitable or insufficient amount of base can lead to poor nucleophile activation.

To improve the yield, consider the troubleshooting guide below for a systematic approach to optimization.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could be the issue?

The formation of multiple, hard-to-separate spots often indicates the presence of side products. Common side reactions include:

  • Over-alkylation: If the product of the initial substitution is still nucleophilic, it can react further.

  • Reaction with Solvent: Nucleophilic solvents like alcohols can compete with your intended nucleophile.

  • Hydrolysis: The presence of water can lead to the formation of 4-hydroxyquinoline.[2]

To address this, ensure anhydrous reaction conditions, consider using a less nucleophilic solvent, and optimize the stoichiometry of your reactants.

Q4: Is it possible to use anilines as nucleophiles in this reaction?

Yes, anilines can be used as nucleophiles, but they are generally less reactive than aliphatic amines. Reactions with anilines often require more forcing conditions, such as higher temperatures or the use of a catalyst, to achieve good yields.[4]

Q5: What are the advantages of using microwave-assisted synthesis for this reaction?

Microwave irradiation can significantly reduce reaction times and, in many cases, improve reaction yields compared to conventional heating methods.[1][4] Reactions that might take several hours to days with conventional heating can often be completed in minutes under microwave conditions.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the nucleophilic substitution of 4-chloroquinolines.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Low Reactivity of Nucleophile - Increase the concentration of the nucleophile.- If using a neutral nucleophile (e.g., an amine or alcohol), add a suitable base to generate the more reactive conjugate base.- For particularly challenging nucleophiles, consider a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[2]
Suboptimal Temperature - Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant decomposition.[5]
Inappropriate Solvent - Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to enhance the rate of SNAr reactions.[5]
Incorrect Base - For weakly nucleophilic amines or alcohols, use a stronger base (e.g., NaH, KOt-Bu) to fully deprotonate the nucleophile. For more sensitive substrates, a milder base like K₂CO₃ or Cs₂CO₃ may be more appropriate.[2][6]

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step
Reaction with Solvent - If using a nucleophilic solvent (e.g., ethanol), switch to a non-nucleophilic, polar aprotic solvent like DMF or DMSO.
Hydrolysis of 4-Chloroquinoline - Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-alkylation - Use a stoichiometric amount of the 4-chloroquinoline or a slight excess of the nucleophile. Adding the 4-chloroquinoline slowly to the reaction mixture can also help.

Issue 3: Difficult Product Purification

Potential Cause Troubleshooting Step
Removal of High-Boiling Point Amine - During work-up, perform an acidic wash (e.g., with dilute HCl) to protonate the excess amine, making it water-soluble and easily separable from the organic layer.[3]
Co-elution of Product and Byproducts - Optimize column chromatography conditions (e.g., try a different solvent system or a gradient elution).- Consider recrystallization from a suitable solvent to purify the product.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for the Preparation of 4-Aminoquinolines

NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
Various AminesConventionalEthanol/DMF>120>24 hModerate[4]
Various AminesMicrowaveDMSO140-18020-30 min80-95[4]
Heterocyclic AminesConventionalN/AN/A2-15 hLower[1]
Heterocyclic AminesMicrowaveN/AN/A2-8 minHigher[1]

Table 2: Influence of Catalyst and Base on the Yield of Buchwald-Hartwig Amination of Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent[7]
Pd₂(dba)₃BINAPNaOt-BuToluene110-High[7]
Pd(OAc)₂SPhosCs₂CO₃THF---[7]
Pd(OAc)₂X-PhosDBUToluene1000.17Low to High[8]
Pd(OAc)₂X-PhosCs₂CO₃Toluene1000.17Dehalogenation[8]

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis of 4-Aminoquinolines [2]

  • To a solution of the 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the amine nucleophile (1.0-1.2 eq).

  • If the amine is a secondary amine or if an amine salt is used, add a base (1.0-2.0 eq, e.g., K₂CO₃).

  • Heat the reaction mixture to reflux (typically >120°C) for an extended period (often >24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 4-Aminoquinolines [4]

  • In a microwave vial, combine the 4-chloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and a suitable solvent (e.g., DMSO).

  • If necessary, add a base. For secondary amines, an auxiliary base may be needed, while for less reactive aryl amines, a stronger base like NaOH may be required.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short duration (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination [2][7]

  • Under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., X-Phos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq) to a Schlenk tube.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Select_Reactants Select 4-Chloroquinoline and Nucleophile Start->Select_Reactants Prepare_Reagents Prepare Reactants, Solvent, and Base Select_Reactants->Prepare_Reagents Reaction_Setup Reaction Setup Prepare_Reagents->Reaction_Setup Heating_Method Heating Method? Reaction_Setup->Heating_Method Conventional Conventional Heating Heating_Method->Conventional Standard Microwave Microwave Irradiation Heating_Method->Microwave Rapid Run_Reaction Nucleophilic Substitution Conventional->Run_Reaction Microwave->Run_Reaction Monitor_Progress Monitor by TLC/GC-MS Run_Reaction->Monitor_Progress Workup Quenching and Extraction Monitor_Progress->Workup Purification Purification: Crystallization or Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

Caption: General experimental workflow for nucleophilic substitution of 4-chloroquinolines.

Troubleshooting_Yield Start Low Yield Issue Check_Reaction Reaction Complete (by TLC)? Start->Check_Reaction Increase_Time_Temp Increase Reaction Time or Temperature Check_Reaction->Increase_Time_Temp No Check_Nucleophile Nucleophile Strong Enough? Check_Reaction->Check_Nucleophile Yes Increase_Time_Temp->Start Add_Base Add/Change Base to Increase Nucleophilicity Check_Nucleophile->Add_Base No Check_Solvent Solvent Appropriate? Check_Nucleophile->Check_Solvent Yes Add_Base->Start Consider_Catalyst Consider Pd-catalyzed Cross-Coupling Add_Base->Consider_Catalyst Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Check_Solvent->Change_Solvent No Check_Side_Products Side Products Observed? Check_Solvent->Check_Side_Products Yes Change_Solvent->Start Optimize_Conditions Optimize Stoichiometry and Ensure Anhydrous Conditions Check_Side_Products->Optimize_Conditions Yes Purification_Issue Address Purification Challenges Check_Side_Products->Purification_Issue No Optimize_Conditions->Start

Caption: A decision-making workflow for troubleshooting low yield issues.

References

Troubleshooting low yields in the synthesis of brominated quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of brominated quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures. Below you will find frequently asked questions and detailed troubleshooting guides to address challenges related to low yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono- and di-brominated quinolines?

A1: The formation of both mono- and di-brominated products is a common issue and is highly dependent on the stoichiometry of the brominating agent and the reactivity of the quinoline substrate. Using an excess of the brominating agent, such as molecular bromine (Br₂), can lead to over-bromination. The electron-rich nature of the quinoline ring, especially when activated by electron-donating groups, makes it susceptible to multiple substitutions.

Q2: My bromination reaction is not proceeding to completion, resulting in low conversion. What are the likely causes?

A2: Low conversion can stem from several factors. Insufficient equivalents of the brominating agent, low reaction temperature, or a short reaction time can all lead to incomplete reactions. Additionally, the formation of quinoline hydrobromide salt can precipitate out of the reaction mixture, effectively halting the reaction by removing the substrate from the solution.[1]

Q3: I am observing poor regioselectivity in my reaction, obtaining a mixture of isomers (e.g., 5-bromo and 7-bromo). How can I improve this?

A3: The regioselectivity of quinoline bromination is sensitive to reaction conditions.[2] The substitution pattern is influenced by the solvent, temperature, and the nature of the brominating agent. For substituted quinolines, the directing effect of the existing substituent plays a major role. For instance, the bromination of 8-hydroxyquinoline can yield a mixture of 5-bromo and 7-bromo isomers, and optimizing the solvent and temperature is crucial for selective synthesis.[2]

Q4: What are the best practices for handling and quenching bromination reactions?

A4: Molecular bromine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. After the reaction is complete, any unreacted bromine should be quenched. This is typically done by washing the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic red-brown color of bromine disappears. A wash with a mild base like sodium bicarbonate (NaHCO₃) is also common to neutralize any acidic byproducts like HBr.[1][3][4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-brominated Product and Formation of Di-brominated Byproducts

This guide will help you optimize your reaction to favor the formation of the mono-brominated quinoline.

Troubleshooting Workflow:

start Low Yield of Mono-bromo Product step1 Step 1: Adjust Stoichiometry Reduce Br₂ equivalents to 1.0-1.1 eq. start->step1 step2 Step 2: Control Temperature Lower reaction temperature (e.g., 0 °C). step1->step2 step3 Step 3: Change Brominating Agent Switch from Br₂ to a milder agent like NBS. step2->step3 step4 Step 4: Monitor Reaction Progress Use TLC or GC/MS to track the formation of product and byproducts. step3->step4 outcome1 Improved Yield and Selectivity step4->outcome1 Successful outcome2 Issue Persists step4->outcome2 Unsuccessful

Caption: Troubleshooting workflow for low yield of mono-brominated quinolines.

Detailed Steps:

  • Adjust Stoichiometry: Carefully control the amount of the brominating agent. Using more than one equivalent of bromine can easily lead to di-substitution. Start with 1.0 to 1.1 equivalents of the brominating agent.[2]

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can decrease the rate of the second bromination, thereby improving selectivity for the mono-brominated product.[2]

  • Change the Brominating Agent: If molecular bromine is too reactive, consider using a milder brominating agent like N-bromosuccinimide (NBS).[2][5]

  • Solvent Optimization: The choice of solvent can influence the reaction outcome. Solvents like chloroform (CHCl₃), acetonitrile (CH₃CN), and acetic acid (AcOH) have been used.[6] The optimal solvent will depend on the specific substrate.

Problem 2: Poor Regioselectivity in the Bromination of Substituted Quinolines

This guide addresses the challenge of obtaining a mixture of positional isomers.

Logical Relationship Diagram:

cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes param1 Solvent outcome1 Regioselectivity (e.g., 5-bromo vs. 7-bromo) param1->outcome1 param2 Temperature param2->outcome1 outcome2 Reaction Rate param2->outcome2 param3 Brominating Agent param3->outcome1 param4 Substituent on Quinoline param4->outcome1

Caption: Factors influencing regioselectivity in quinoline bromination.

Troubleshooting Strategies:

  • Optimize Solvent and Temperature: The bromination of substituted quinolines, such as 8-hydroxyquinoline, is highly sensitive to the reaction conditions.[2] Experiment with different solvents and temperatures to find the optimal conditions for the desired isomer. For instance, bromination in dilute sulfuric acid at 15 °C has been reported to favor the formation of the 5,7-dibromo derivative, while lower temperatures may yield mono-bromo products.[2]

  • Use a Bulky Brominating Agent: Employing a sterically hindered brominating agent may favor substitution at the less sterically hindered position.

  • Consider a Multi-step Synthetic Route: If direct bromination does not provide the desired regioselectivity, an alternative synthetic strategy might be necessary. This could involve introducing the bromine atom at an earlier stage of the synthesis on a precursor molecule or using a directing group that can be removed later.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of brominated quinolines, based on literature data.

Table 1: Bromination of 8-Hydroxyquinoline

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Product(s)Yield (%)Reference
8-HydroxyquinolineBr₂ (1.5)CH₃CN0Mixture of 5,7-dibromo and 7-bromo-[2]
8-HydroxyquinolineBr₂ (2.0)CHCl₃Room Temp.5,7-Dibromo-8-hydroxyquinoline90[2]
8-HydroxyquinolineBr₂ (2.1)Various-5,7-Dibromo-8-hydroxyquinoline90[6]

Table 2: Bromination of 8-Methoxyquinoline

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Product(s)Yield (%)Reference
8-MethoxyquinolineBr₂ (1.1)CHCl₃Room Temp.5-Bromo-8-methoxyquinoline92[2][3]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline

This protocol is adapted from a literature procedure for the synthesis of 5-bromo-8-methoxyquinoline with high yield and selectivity.[2][3]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (AcOEt)

  • Hexane

Procedure:

  • Dissolve 8-methoxyquinoline (1 equivalent) in distilled chloroform in a round-bottom flask.

  • Prepare a solution of bromine (1.1 equivalents) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at room temperature in the dark.

  • Stir the reaction mixture at ambient temperature for 2 days.

  • After the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3).

  • Evaporate the solvent to obtain the pure 5-bromo-8-methoxyquinoline.

Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline.[6]

Materials:

  • 8-Hydroxyquinoline

  • Molecular Bromine (Br₂)

  • Solvent (e.g., Chloroform or Acetonitrile)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Prepare a solution of bromine (2.1 equivalents) in the same solvent.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes.

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for 1 to 4 days, monitoring the reaction by TLC.

  • Upon completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize HBr and quench any excess bromine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

References

Preventing degradation of 4-Amino-7-bromoquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Amino-7-bromoquinoline during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am performing a Suzuki or Buchwald-Hartwig coupling reaction with this compound and observing a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Explanation
Catalyst Poisoning/Deactivation Use fresh, high-quality palladium catalyst and ligands. Ensure an inert atmosphere is maintained throughout the reaction by thoroughly degassing solvents and using Schlenk techniques or a glovebox.[1][2] Consider using pre-catalysts that are more air-stable.The amino group of this compound can coordinate with the palladium catalyst, leading to deactivation.[2] Oxygen can also deactivate the Pd(0) catalyst.
Dehalogenation Side Reaction Screen different bases (e.g., K₃PO₄, Cs₂CO₃ instead of stronger bases like NaOtBu).[1] Ensure anhydrous conditions if appropriate for the specific protocol. Use more stable boronic esters (e.g., pinacol esters) in Suzuki reactions.The bromo substituent can be lost through a competing dehalogenation reaction, especially under harsh basic conditions or in the presence of certain impurities.[1]
Low Substrate Solubility Choose a solvent system that ensures adequate solubility of all reactants. Common solvents for these reactions include toluene, dioxane, and THF, often in aqueous mixtures for Suzuki reactions.[2]Poor solubility of either this compound or the coupling partner can lead to a slow or incomplete reaction.
Suboptimal Reaction Conditions Optimize the reaction temperature. While many coupling reactions require heating (80-110 °C), excessively high temperatures can promote degradation.[2] Systematically screen different ligands, as sterically hindered biarylphosphine ligands are often effective for challenging substrates.[2][3]The optimal conditions are highly substrate-dependent. A systematic optimization of parameters is often necessary.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G Troubleshooting Low Yield in Cross-Coupling Reactions start Low or No Product Yield check_catalyst Check Catalyst and Ligand Integrity (Fresh? Stored properly?) start->check_catalyst check_atmosphere Ensure Rigorous Inert Atmosphere (Degassed solvents? Glovebox/Schlenk?) start->check_atmosphere check_base Evaluate Base Choice (Too strong? Insoluble?) start->check_base check_temp Optimize Reaction Temperature (Too high/low?) start->check_temp check_reagents Verify Reagent Purity and Solubility start->check_reagents solution_catalyst Use Fresh Catalyst/Ligand Consider Pre-catalyst check_catalyst->solution_catalyst solution_atmosphere Improve Degassing Technique check_atmosphere->solution_atmosphere solution_base Screen Milder/More Soluble Bases (e.g., K3PO4, Cs2CO3) check_base->solution_base solution_temp Screen a Range of Temperatures (e.g., 60-110 °C) check_temp->solution_temp solution_reagents Use High-Purity Reagents Optimize Solvent System check_reagents->solution_reagents G Investigating Degradation of this compound cluster_solutions Preventative Measures start Unexpected Impurities Observed (LC-MS / NMR) analyze_conditions Review Reaction Conditions (pH, Temp, Light, Atmosphere) start->analyze_conditions characterize_impurities Characterize Impurities (MS for MW, NMR for structure) start->characterize_impurities hypothesis Formulate Degradation Hypothesis (Oxidation, Hydrolysis, etc.) analyze_conditions->hypothesis characterize_impurities->hypothesis test_hypothesis Test Hypothesis with Control Experiments hypothesis->test_hypothesis implement_solution Implement Preventative Measures test_hypothesis->implement_solution protect_amine Protect Amino Group (e.g., Boc) implement_solution->protect_amine inert_atmosphere Use Inert Atmosphere implement_solution->inert_atmosphere protect_from_light Protect from Light implement_solution->protect_from_light modify_ph Modify Reaction pH implement_solution->modify_ph

Caption: A workflow for identifying the cause of degradation and implementing solutions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to degrade?

A1: Based on the chemistry of related compounds, this compound is most susceptible to degradation under the following conditions:

  • Oxidative conditions: Exposure to air, especially at elevated temperatures or in the presence of radical initiators, can lead to oxidation of the electron-rich amino group.

  • Strongly acidic or basic conditions: These conditions can potentially lead to hydrolysis or other rearrangements of the quinoline ring system.

  • Photolytic conditions: Exposure to UV or high-intensity visible light may cause dehalogenation or other photochemical reactions.

  • High temperatures: Prolonged heating can accelerate all degradation pathways.

Q2: How can I protect the amino group of this compound?

A2: The most common and effective method for protecting the 4-amino group is to convert it to a tert-butyloxycarbonyl (Boc) carbamate. This significantly reduces the nucleophilicity and oxidative potential of the amino group.

Experimental Protocol: Boc Protection of this compound

  • Dissolve Substrate: Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Add Base: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 equiv) or triethylamine (Et₃N, 1.5 equiv) to the solution.

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

[1]Q3: What are the best practices for storing this compound and its solutions?

A3:

  • Solid: Store solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at room temperature, protected from light.

  • Solutions: Solutions of this compound, particularly in solvents like DMSO, should be prepared fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to air and moisture. Studies have shown that compound stability in DMSO decreases over time at room temperature. A[3][4]void repeated freeze-thaw cycles.

[5]Q4: Are there any specific analytical methods to monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound.

General Protocol for Developing a Stability-Indicating HPLC Method:

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A common mobile phase system is a gradient of acetonitrile and water with an additive like formic acid or ammonium acetate to ensure good peak shape.

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products. 3[6]. Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent compound from all degradation products.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

[6]This comprehensive guide should assist researchers in minimizing the degradation of this compound, thereby improving reaction outcomes and ensuring the reliability of experimental results.

References

Technical Support Center: Synthesis and Purification of 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities during the synthesis of 4-Amino-7-bromoquinoline.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For the common synthesis starting from 3-bromoaniline, you can expect the following impurities:

  • Unreacted Starting Materials: Residual 3-bromoaniline is a common impurity.

  • Isomeric Impurities: The synthesis can lead to the formation of the undesired regioisomer, 5-bromo-4-aminoquinoline.[1] This is often the most challenging impurity to remove due to its similar chemical properties to the desired product.

  • Intermediate Impurities: If the synthesis involves the formation of 7-bromo-4-chloroquinoline as an intermediate, any unreacted amount of this compound or its isomer, 5-bromo-4-chloroquinoline, may be present.[1]

  • Byproducts from Side Reactions: Tarry by-products can form, especially under harsh reaction conditions.

  • Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.

Q2: My purified this compound has a yellow or brownish tint. Is this normal?

A2: Pure this compound is typically a solid. While a slight off-white or pale yellow color might be acceptable for some applications, a distinct yellow or brown color often indicates the presence of oxidized impurities or residual starting materials. It is advisable to perform further purification if a high degree of purity is required.

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable eluent system for TLC can be determined through experimentation, often starting with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guide for Specific Impurities

Problem 1: Presence of Unreacted 3-bromoaniline

  • How to Detect: Unreacted 3-bromoaniline can be detected by TLC, where it will likely have a different Rf value than the product. It can also be identified by 1H NMR spectroscopy.

  • Solution 1: Acid-Base Extraction: Since 3-bromoaniline is a basic compound, it can be removed by washing the organic solution of the crude product with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer as its hydrochloride salt. The desired this compound may also have some basicity, so care must be taken to avoid significant product loss. Neutralization of the aqueous layer and extraction can be performed to recover any lost product if necessary.

  • Solution 2: Column Chromatography: Silica gel column chromatography can effectively separate the more polar 3-bromoaniline from the product.

Problem 2: Contamination with 5-bromo-4-aminoquinoline Isomer

  • How to Detect: The presence of the 5-bromo isomer can be challenging to detect by TLC due to its similar polarity to the 7-bromo isomer. High-Performance Liquid Chromatography (HPLC) and 1H NMR spectroscopy are more reliable methods for detection and quantification.

  • Solution: Careful Column Chromatography: Meticulous column chromatography is the most effective method for separating these isomers.[1] A long column with a shallow solvent gradient (a gradual increase in the polarity of the eluent) can improve separation. It is crucial to collect small fractions and analyze them by TLC or HPLC to identify the pure fractions of the desired 7-bromo isomer.

Purification StepInitial Purity (by HPLC)Purity after Column Chromatography (by HPLC)
Crude Product85% (containing ~10% 5-bromo isomer)>98% (with <1% 5-bromo isomer)

Problem 3: Colored Impurities and Tarry Byproducts

  • How to Detect: These are often visible as a dark color in the crude product and may appear as baseline material or streaks on a TLC plate.

  • Solution 1: Recrystallization: Recrystallization is an excellent method for removing colored impurities and insoluble tars. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain either soluble or insoluble at all temperatures.

  • Solution 2: Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

Purification StepAppearance of Crude ProductAppearance after RecrystallizationPurity (by HPLC)
InitialBrownish solidOff-white crystalline solid95%
Final-->99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound to remove unreacted starting materials and the 5-bromo isomer.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., starting with a 7:3 ratio and adjusting as needed).

    • Visualize the spots under UV light to determine the Rf values of the product and impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the starting solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection and Analysis:

    • Collect small fractions and monitor them by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing colored impurities and improving the overall purity of the product after initial purification by other methods.

  • Solvent Selection:

    • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 3-Bromoaniline 3-Bromoaniline Crude Product Crude Product 3-Bromoaniline->Crude Product Reaction Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Optional Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound impurity_removal_logic cluster_methods Purification Methods Crude Product Crude Product Unreacted 3-bromoaniline Unreacted 3-bromoaniline Crude Product->Unreacted 3-bromoaniline 5-bromo Isomer 5-bromo Isomer Crude Product->5-bromo Isomer Colored Impurities Colored Impurities Crude Product->Colored Impurities Acid-Base Extraction Acid-Base Extraction Unreacted 3-bromoaniline->Acid-Base Extraction Remove with Column Chromatography Column Chromatography 5-bromo Isomer->Column Chromatography Separate by Recrystallization Recrystallization Colored Impurities->Recrystallization Remove by Pure Product Pure Product Partially Purified Product 1 Partially Purified Product 1 Acid-Base Extraction->Partially Purified Product 1 Partially Purified Product 2 Partially Purified Product 2 Column Chromatography->Partially Purified Product 2 Recrystallization->Pure Product Partially Purified Product 1->Column Chromatography Partially Purified Product 2->Recrystallization

References

Technical Support Center: Regioselective Functionalization of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of substituted quinolines from bromoquinoline precursors.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my cross-coupling reaction with a bromoquinoline. What are the common causes?

A1: Low or no conversion in cross-coupling reactions of bromoquinolines can stem from several factors. The most critical aspects to investigate are the catalyst system, reaction conditions, and the quality of your starting materials. For instance, in Suzuki couplings, the choice of palladium catalyst and ligand is crucial, especially for less reactive bromoquinolines.[1] In Heck reactions, catalyst deactivation, indicated by the formation of palladium black, can be triggered by high temperatures or impurities.[2]

Q2: How does the position of the bromine atom on the quinoline ring affect its reactivity?

A2: The reactivity of bromoquinolines in cross-coupling reactions is significantly influenced by the position of the bromine atom. Generally, the reactivity follows the order: C2 > C4 > C6 > C8 > C3 > C5 > C7. This is due to a combination of electronic and steric effects. For example, in 6,8-dibromoquinolines, the C6-Br bond is often more reactive than the C8-Br bond due to reduced steric hindrance from the peri-hydrogen.[3]

Q3: I am struggling with poor regioselectivity in the functionalization of a dibromoquinoline. How can I improve this?

A3: Achieving high regioselectivity in the functionalization of dibromoquinolines requires careful control over reaction conditions. Key strategies include:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence which bromine atom reacts.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the more reactive C-Br bond.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalytic cycle and, consequently, the regioselectivity.

  • Base Selection: The strength and nature of the base can also play a role in directing the reaction to a specific position.[1]

Q4: My boronic acid appears to be degrading during my Suzuki-Miyaura coupling reaction. What can I do to prevent this?

A4: Boronic acid instability, particularly with heteroaryl boronic acids, is a common cause of low yields. To address this, consider the following:

  • Use boronic esters (e.g., pinacol esters) which are generally more stable.

  • Employ a "slow-release" strategy using a masking reagent to protect the boronic acid.

  • Ensure the quality and purity of your boronic acid or ester.

Q5: What are the key differences in setting up a Suzuki, Heck, or Buchwald-Hartwig reaction for bromoquinolines?

A5: While all three are palladium-catalyzed cross-coupling reactions, they differ in their coupling partners and specific reaction requirements:

  • Suzuki-Miyaura: Couples a bromoquinoline with an organoboron compound (boronic acid or ester) and requires a base.[1][5][6]

  • Heck: Couples a bromoquinoline with an alkene and requires a base to neutralize the generated hydrogen halide.[2][7]

  • Buchwald-Hartwig Amination: Couples a bromoquinoline with an amine and requires a strong base and often bulky, electron-rich phosphine ligands.[8][9][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. 2. Ensure the catalyst is stored under an inert atmosphere. 3. Consider using a pre-catalyst that readily forms the active Pd(0) species.[1]Palladium catalysts can degrade over time, especially if exposed to air and moisture. Pre-catalysts can offer improved stability and reactivity.
Inappropriate Ligand 1. Screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos). 2. For challenging substrates, consider using bulky, electron-rich ligands.[1]The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The optimal ligand is substrate-dependent.
Ineffective Base 1. Try different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Ensure the base is finely powdered and dry.The base activates the boronic acid. The choice of base can significantly impact the reaction rate and yield.
Poor Solvent Choice 1. Use anhydrous and degassed solvents. 2. Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).The solvent affects the solubility of reagents and the stability of the catalytic species. Oxygen can deactivate the catalyst.
Low Reaction Temperature 1. Gradually increase the reaction temperature in increments of 10-20°C.Inadequate temperature can lead to slow or incomplete reactions.
Issue 2: Poor Regioselectivity in the Monofunctionalization of Dibromoquinolines
Potential Cause Troubleshooting Steps Rationale
Similar Reactivity of C-Br Bonds 1. Carefully select a catalyst/ligand system known to differentiate between the electronic and steric environments of the two bromine atoms.[4] 2. Lower the reaction temperature to favor reaction at the more activated position.Subtle differences in the electronic and steric environment of the C-Br bonds can be exploited to achieve regioselectivity.
Over-reaction 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the coupling partner. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-functionalized product is maximized.Using a large excess of the coupling partner can lead to the formation of the di-substituted product.
Isomerization 1. Analyze the crude reaction mixture by ¹H NMR or GC to determine the regioisomeric ratio. 2. Optimize reaction conditions (solvent, temperature, base) to favor the desired isomer.Different reaction conditions can favor the formation of one regioisomer over another.

Data Presentation

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of 3-Bromoquinoline

Catalyst System Ligand Base Solvent Temperature (°C) Yield (%) Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10085-95Effective for a range of aryl boronic acids.
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[1]

Table 2: Comparative Yields for Heck Reaction of Bromoquinolines

Bromoquinoline Alkene Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
3-BromoquinolineEthyl crotonatePdEnCat® 40 (0.8)AcONaEthanol140 (mw)0.571
3-BromoquinolineStyrenePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMF100-12012-24~80
6-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NNMP100-12012-24~85

Table 3: Comparative Yields for Buchwald-Hartwig Amination of Bromoquinolines

Bromoquinoline Amine Catalyst System Ligand Base Solvent Temp (°C) Yield (%)
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃BINAPNaOtBuToluene80-10080-95
3-BromoquinolineAnilineG3-XPhos PrecatalystXPhosLHMDSTHFRT-80High
Aryl Bromide (general)Primary AminePd(OAc)₂BrettPhosNaOtBuToluene100High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[5][6]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 8 mL)

  • Water (degassed, 2 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction of 3-Bromoquinoline

This protocol describes a general procedure for the Heck reaction of 3-bromoquinoline with a representative alkene, such as styrene.[2]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed tube

  • Magnetic stirrer

Procedure:

  • In a sealed tube, combine 3-bromoquinoline, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF and styrene to the tube.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline

This protocol provides a general method for the amination of a bromoquinoline using a palladium precatalyst.

Materials:

  • Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • G3-XPhos Precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the bromoquinoline and the G3-XPhos precatalyst.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous THF, followed by the amine and then the LHMDS solution.

  • Stir the reaction mixture at room temperature or heat to 80 °C until the starting material is consumed as indicated by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents inactive_catalyst Inactive Catalyst? catalyst->inactive_catalyst wrong_ligand Inappropriate Ligand? catalyst->wrong_ligand suboptimal_temp Suboptimal Temperature? conditions->suboptimal_temp bad_solvent Poor Solvent Choice? conditions->bad_solvent impure_reagents Impure Starting Materials? reagents->impure_reagents solution1 Use fresh catalyst / precatalyst inactive_catalyst->solution1 Yes solution2 Screen different ligands wrong_ligand->solution2 Yes solution3 Adjust temperature suboptimal_temp->solution3 Yes solution4 Use anhydrous, degassed solvent bad_solvent->solution4 Yes solution5 Purify starting materials impure_reagents->solution5 Yes

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Catalyst_Selection_Decision_Tree start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C) start->heck buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_catalyst Standard: Pd(PPh3)4 Challenging: Pd(OAc)2 / XPhos suzuki->suzuki_catalyst heck_catalyst Standard: Pd(OAc)2 / PPh3 Electron-poor: Pd(OAc)2 / P(o-tol)3 heck->heck_catalyst buchwald_catalyst Standard: Pd2(dba)3 / BINAP High Activity: G3-XPhos Precatalyst buchwald->buchwald_catalyst

Caption: Decision tree for initial catalyst selection in bromoquinoline coupling.

Experimental_Workflow setup 1. Reaction Setup (Bromoquinoline, Coupling Partner, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup reaction->workup extraction 6. Extraction with Organic Solvent workup->extraction purification 7. Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis reactions are known to be highly exothermic?

The Skraup and Doebner-von Miller syntheses are notoriously exothermic and have a reputation for being violent if not properly controlled.[1][2] The Skraup synthesis involves a series of highly energetic steps, including the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is strongly exothermic.[3] The subsequent addition of the aniline and the cyclization/oxidation steps also release significant heat.[3] The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, can also be vigorously exothermic, and the acidic conditions can lead to polymerization, which is also an exothermic process.[4][5] The Friedländer synthesis is generally considered milder, but can still be exothermic, especially when catalyzed by strong acids or bases at high temperatures.[6][7]

Q2: What are the primary methods for controlling the exotherm of a quinoline synthesis?

The key strategies for managing heat evolution in quinoline synthesis include:

  • Use of Moderators: In the Skraup synthesis, moderators like ferrous sulfate (FeSO₄) or boric acid are commonly added to make the reaction less violent.[4][8] Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step, thus slowing the overall reaction rate and preventing a sudden release of energy.[3]

  • Controlled Reagent Addition: The order and rate of reagent addition are crucial. In the Skraup synthesis, it is critical to add the sulfuric acid slowly and with cooling after the other reactants, including the ferrous sulfate moderator, have been mixed.[1][3] In the Doebner-von Miller and Friedländer syntheses, the slow, portion-wise addition of one of the reactants (e.g., the carbonyl compound) can help to control the reaction rate and heat generation.[4][5]

  • Temperature Monitoring and Control: Continuous monitoring of the internal reaction temperature is essential. The use of external cooling baths (e.g., ice-water) is a primary method for dissipating heat.[1][4] For the Skraup reaction, it's common to gently heat the mixture to initiate the reaction and then remove the external heat source, allowing the reaction's own exotherm to sustain it for a period.[1]

  • Efficient Stirring: Good agitation is vital to ensure even heat distribution and prevent the formation of localized hot spots, which can lead to runaway reactions.[4]

Q3: What are the signs of a runaway reaction, and what immediate actions should be taken?

A runaway reaction is a thermally uncontrolled reaction that can lead to a rapid increase in temperature and pressure. Signs include:

  • A sudden, rapid increase in the internal temperature of the reaction that does not stabilize.

  • Vigorous, uncontrolled boiling, even after removing the external heat source.[3]

  • A rapid increase in pressure in a closed or poorly vented system.

  • Noticeable changes in the reaction mixture, such as rapid color change or the evolution of large amounts of gas.

Immediate Actions: If you suspect a runaway reaction, prioritize safety:

  • If it is safe to do so, immediately apply maximum cooling to the reaction vessel, for instance, by immersing it in a large ice-water bath.[1]

  • Alert all personnel in the immediate vicinity.

  • Ensure that the fume hood sash is lowered and that a blast shield is in place.[1]

  • If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Troubleshooting Guides

Issue 1: The Skraup synthesis is proceeding too violently.
  • Potential Cause: The reaction's inherent high exothermicity is not being adequately controlled.[4] This can be due to an incorrect order of reagent addition, adding the sulfuric acid too quickly, insufficient moderation, or inadequate cooling.[3]

  • Solution:

    • Verify Reagent Order: Always add the ferrous sulfate moderator to the mixture of aniline and glycerol before the slow addition of concentrated sulfuric acid.[3]

    • Control Acid Addition: Add the concentrated sulfuric acid very slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath).[4]

    • Use a Moderator: Ensure that a moderator such as ferrous sulfate (FeSO₄) is used.[4] Boric acid is another option.[8]

    • Gentle Initiation: Heat the reaction mixture gently to begin the reaction. Once it becomes self-sustaining (i.e., boiling without external heating), remove the heat source.[1] Only reapply heat after the initial vigorous phase has subsided.[1]

    • Emergency Cooling: If the reaction becomes too vigorous, assist the reflux condenser by applying a wet towel to the upper part of the flask or by using an ice bath.[3]

Issue 2: Low yield and significant tar formation in the Doebner-von Miller or Skraup synthesis.
  • Potential Cause: High reaction temperatures and strong acidic conditions can promote the polymerization of intermediates, such as acrolein in the Skraup synthesis or the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction.[4][5]

  • Solution:

    • Temperature Control: Maintain the lowest effective temperature to allow the reaction to proceed at a reasonable rate without excessive side reactions.[4] Avoid localized overheating through efficient stirring.

    • Slow Addition: In the Doebner-von Miller synthesis, add the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline.[5]

    • Moderators (Skraup): The use of ferrous sulfate in the Skraup synthesis can help control the reaction rate and reduce charring.[4]

    • Purification: For the Skraup synthesis, the crude product is often mixed with a significant amount of tar. Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[9]

Issue 3: The Friedländer synthesis is not proceeding or giving a low yield.
  • Potential Cause: The Friedländer synthesis is generally less exothermic than the Skraup or Doebner-von Miller reactions, and sometimes requires heating to proceed at a reasonable rate. Low yields can result from inappropriate reaction conditions (temperature, catalyst) or side reactions like the self-condensation of the ketone reactant.

  • Solution:

    • Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) or bases (e.g., NaOH, KOH).[6] The optimal catalyst often depends on the specific substrates.

    • Temperature Optimization: The reaction is often carried out under reflux conditions, typically between 80-120°C.[10] If the reaction is slow, a moderate increase in temperature may be necessary. However, excessively high temperatures can promote side reactions.

    • Solvent Selection: Common solvents include ethanol, methanol, and DMF.[10] For some modern variations, the reaction can even be run under solvent-free conditions.[7]

    • Purity of Reagents: Ensure that the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound are pure, as impurities can inhibit the reaction.

Data Presentation

Table 1: Qualitative Comparison of Exothermicity and Control Parameters in Common Quinoline Syntheses

FeatureSkraup SynthesisDoebner-von Miller SynthesisFriedländer Synthesis
Relative Exothermicity Very High, potentially violent[4][8]High, can be vigorous[5]Moderate, generally more controlled[6]
Typical Temperature Range >150°C (after initiation)[6]Requires heating, but must be controlled to prevent polymerization[4]80-120°C (reflux)[10]
Primary Control Method Moderator (e.g., FeSO₄), slow H₂SO₄ addition, cooling[3][4]Slow addition of carbonyl compound, temperature control[5]Catalyst choice, temperature control[6]
Common Complications Runaway reaction, excessive tar formation[4]Polymerization of carbonyl compound, tar formation[4][5]Low reactivity, side-product formation[10]

Note: Specific enthalpy of reaction values for these syntheses are not widely available in the literature and are highly dependent on the specific substrates and conditions used.

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline

This protocol emphasizes the controlled addition of reagents and temperature management to mitigate the highly exothermic nature of the reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

  • Ice bath

Procedure:

  • Apparatus Setup: In a large round-bottom flask (the volume should be at least double the reaction volume) equipped with a mechanical stirrer and a reflux condenser, add aniline, glycerol, and nitrobenzene.

  • Addition of Moderator: To the stirred mixture, add powdered ferrous sulfate heptahydrate.[3] Ensure it is well-dispersed.

  • Controlled Acid Addition: Place the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid dropwise via a dropping funnel over a period of at least 30 minutes with vigorous stirring.[4] Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Reaction Initiation: After the addition of sulfuric acid is complete, remove the ice bath and gently heat the mixture with a heating mantle.[1]

  • Self-Sustaining Reaction: Once the reaction begins to boil, immediately remove the external heat source.[1] The heat of the reaction should be sufficient to maintain reflux for 30-60 minutes.[3] If the reaction becomes too violent, use an ice bath to moderate it.[3]

  • Completion and Work-up: After the initial exothermic reaction has subsided, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.[1] Allow the mixture to cool before proceeding with the work-up, which typically involves dilution with water, neutralization with sodium hydroxide, and purification by steam distillation to separate the quinoline from tarry byproducts.[9]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Exotherm Control

This protocol uses the slow addition of the α,β-unsaturated aldehyde to control the exotherm and minimize polymerization.

Materials:

  • Aniline

  • Crotonaldehyde (α,β-unsaturated aldehyde)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (for work-up)

  • Ice bath

Procedure:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add aniline and concentrated hydrochloric acid.

  • Controlled Aldehyde Addition: Cool the flask in an ice bath. Slowly add crotonaldehyde dropwise from the dropping funnel to the stirred aniline hydrochloride solution over 30-60 minutes.[5] This slow addition helps to control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline with a concentrated sodium hydroxide solution. The product can then be isolated by extraction with an organic solvent and purified by distillation.

Protocol 3: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a typical acid-catalyzed Friedländer synthesis with temperature control.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate solution (for work-up)

Procedure:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzophenone and ethyl acetoacetate in ethanol.

  • Catalyst Addition: Add a catalytic amount (a few drops) of concentrated hydrochloric acid to the mixture.

  • Controlled Heating: Heat the reaction mixture to reflux (the temperature will be around the boiling point of ethanol, ~78°C) using a heating mantle with a temperature controller. Maintain a gentle reflux and avoid excessive heating to minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate. The product can then be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Exotherm_Troubleshooting_Workflow start Exothermic Event Occurs (Rapid T° Rise) check_cooling Is external cooling at maximum capacity? start->check_cooling increase_cooling Increase Cooling (e.g., add ice to bath) check_cooling->increase_cooling No check_stirring Is stirring efficient? check_cooling->check_stirring Yes increase_cooling->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No stop_addition Stop Reagent Addition (if applicable) check_stirring->stop_addition Yes increase_stirring->stop_addition controlled Reaction Controlled stop_addition->controlled If T° stabilizes runaway Runaway Condition! PRIORITIZE SAFETY stop_addition->runaway If T° continues to rise evacuate Evacuate Area & Follow Emergency Protocol runaway->evacuate

Caption: A logical workflow for troubleshooting an exothermic event during synthesis.

Skraup_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents 1. Mix Aniline, Glycerol, Nitrobenzene & FeSO4 add_acid 2. Slowly Add Conc. H2SO4 with Cooling & Stirring mix_reagents->add_acid initiate 3. Gentle Heating to Initiate add_acid->initiate exotherm 4. Remove Heat Source (Self-Sustaining Exotherm) initiate->exotherm reflux 5. Heat to Reflux to Completion exotherm->reflux cool_dilute 6. Cool and Dilute with Water reflux->cool_dilute neutralize 7. Neutralize with NaOH cool_dilute->neutralize steam_distill 8. Steam Distillation neutralize->steam_distill product Pure Quinoline steam_distill->product

Caption: Experimental workflow for a controlled Skraup quinoline synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Amino-7-bromoquinoline and 4-Amino-7-chloroquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-amino-7-bromoquinoline and 4-amino-7-chloroquinoline cores in various biological assays. The choice of halogen at the 7-position of the 4-aminoquinoline scaffold can significantly influence the biological activity, and this guide aims to provide a clear, data-driven overview to inform research and development decisions.

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine. The substituent at the 7-position plays a crucial role in the molecule's activity. Both electron-withdrawing groups, such as chlorine and bromine, have been shown to be critical for the antiplasmodial activity of these compounds. This guide will delve into the comparative efficacy of 7-bromo versus 7-chloro substituted 4-aminoquinolines in antimalarial and anticancer assays, supported by experimental data and detailed protocols.

Antimalarial Activity: A Head-to-Head Comparison

In the realm of antimalarial drug discovery, the 7-position of the 4-aminoquinoline ring is a key determinant of efficacy. Structure-activity relationship (SAR) studies have demonstrated that electron-withdrawing substituents at this position are essential for potent activity against Plasmodium falciparum.

Quantitative Data Summary

Direct comparative studies have shown that this compound and 4-amino-7-chloroquinoline derivatives with identical side chains exhibit comparable in vitro antiplasmodial activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ID7-SubstituentSide ChainP. falciparum StrainIC50 (nM)[1]
1a Br-HN(CH₂)₂NEt₂D6 (CQS)12 ± 2
1b Cl-HN(CH₂)₂NEt₂D6 (CQS)11 ± 1
2a Br-HN(CH₂)₃NEt₂Dd2 (CQR)8 ± 1
2b Cl-HN(CH₂)₃NEt₂Dd2 (CQR)9 ± 1

Table 1. Comparative in vitro antiplasmodial activity of 7-bromo and 7-chloro-4-aminoquinoline derivatives.

The data in Table 1 clearly indicates that the substitution of chlorine with bromine at the 7-position does not significantly alter the antiplasmodial potency. Both halogenated analogs demonstrate potent activity in the low nanomolar range.

Mechanism of Antimalarial Action

The primary mechanism of action for 4-aminoquinolines against P. falciparum involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

G cluster_erythrocyte Infected Erythrocyte cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Parasite Proteases Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase Toxic Heme Accumulation Toxic Heme Accumulation Heme->Toxic Heme Accumulation Parasite Digestive Vacuole Parasite Digestive Vacuole 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Inhibits Polymerization Parasite Death Parasite Death Toxic Heme Accumulation->Parasite Death

Caption: Antimalarial mechanism of 4-aminoquinolines.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[2]

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

2. Assay Procedure:

  • Synchronized ring-stage parasites are seeded in 96-well plates at 1% parasitemia and 2% hematocrit.

  • Compounds are serially diluted and added to the wells.

  • Plates are incubated for 72 hours under the same conditions as the parasite culture.

3. DNA Quantification:

  • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • Lysis buffer containing SYBR Green I dye is added to each well.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

4. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasitic DNA.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Anticancer Activity: A Comparative Overview

While direct, head-to-head comparative studies of this compound and 4-amino-7-chloroquinoline derivatives in anticancer assays are limited in publicly available literature, the existing data on various 7-substituted 4-aminoquinolines allows for an analysis of structure-activity relationships.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various 7-substituted 4-aminoquinoline derivatives against different cancer cell lines. This data, while not a direct comparison of bromo- and chloro-analogs with identical side chains, provides insights into the anticancer potential of these scaffolds.

Compound Class7-SubstituentCancer Cell LineGI50 (µM)[3]
4-Aminoquinoline DerivativeClMDA-MB-468 (Breast)8.73
4-Aminoquinoline DerivativeFMDA-MB-468 (Breast)11.47
4-Aminoquinoline DerivativeCF₃MDA-MB-468 (Breast)12.85
4-Aminoquinoline DerivativeOCH₃MDA-MB-468 (Breast)14.09
4-Aminoquinoline DerivativeClMCF-7 (Breast)36.77
4-Aminoquinoline DerivativeOCH₃MCF-7 (Breast)12.90

Table 2. In vitro cytotoxic activity (GI50) of 7-substituted 4-aminoquinoline derivatives.

The data suggests that a 7-chloro substituent can contribute to potent cytotoxic activity against certain cancer cell lines. The variation in activity across different cell lines and with different substituents highlights the importance of the overall molecular structure in determining anticancer efficacy.

Signaling Pathways in Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a prominent target.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->PI3K inhibits 4-Aminoquinoline->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinolines.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4]

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Serial dilutions of the test compounds are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4-amino-7-haloquinoline derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Step 1 Final Compound Final Compound Intermediate->Final Compound Reaction Step 2 In Vitro Assays In Vitro Assays Final Compound->In Vitro Assays Screening Data Analysis Data Analysis In Vitro Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: General workflow for synthesis and evaluation.

Conclusion

The available data indicates that this compound and 4-amino-7-chloroquinoline derivatives are largely equipotent in their antiplasmodial activity. In the context of anticancer research, while direct comparative data is sparse, the 7-chloro-4-aminoquinoline scaffold has demonstrated significant cytotoxic potential against various cancer cell lines, often through the inhibition of key signaling pathways like PI3K/Akt/mTOR. The choice between a 7-bromo and a 7-chloro substituent may therefore depend on other factors such as synthetic accessibility, metabolic stability, and off-target effects, which warrant further investigation. This guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration of these promising scaffolds for drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in the development of antimalarial drugs like chloroquine. The substitution at the 7-position of the quinoline ring has been a focal point of extensive structure-activity relationship (SAR) studies, aiming to enhance efficacy, overcome drug resistance, and expand the therapeutic applications of this versatile class of compounds. This guide provides a comparative analysis of 7-substituted 4-aminoquinolines, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts to aid in the rational design of novel derivatives.

Antimalarial Activity: SAR Insights

The primary therapeutic application of 7-substituted 4-aminoquinolines has been in the treatment of malaria. SAR studies have revealed critical insights into the role of the 7-substituent in modulating antiplasmodial activity, particularly against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Key Findings:

  • Electron-withdrawing groups at the 7-position are generally crucial for antimalarial activity. The 7-chloro substituent of chloroquine is a classic example.[1][2]

  • Halogens: 7-Iodo and 7-bromo derivatives often exhibit comparable or slightly better activity than their 7-chloro counterparts against both CQS and CQR strains.[3][4][5] In contrast, 7-fluoro and 7-trifluoromethyl analogues tend to be less active, especially against CQR strains.[3][5]

  • Bulky and Hydrophobic Groups: Increasing the bulk and hydrophobicity at the 7-position, such as with a phenoxy or biaryl group, can lead to potent activity against multi-drug resistant (MDR) strains.[1][6]

  • Methoxy Group: The presence of a 7-methoxy group generally results in decreased or complete loss of antiplasmodial activity.[3][5]

Table 1: Comparative in vitro Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

7-SubstituentSide Chain*P. falciparum StrainIC50 (nM)Reference
-Cl-HN(CH₂)₃NEt₂CQS3-12[3]
CQR3-12[3]
-Br-HN(CH₂)₃NEt₂CQS3-12[3]
CQR3-12[3]
-I-HN(CH₂)₃NEt₂CQS3-12[3]
CQR3-12[3]
-F-HN(CH₂)₃NEt₂CQS15-50[3]
CQR18-500[3]
-CF₃-HN(CH₂)₃NEt₂CQS15-50[3]
CQR18-500[3]
-OMe-HN(CH₂)₃NEt₂CQS17-150[3]
CQR90-3000[3]
-OPhVaried3D7 (CQS)<50[1]
K1 (CQR)<50[1]
BiarylVaried3D7 (CQS)Good[1]
K1 (CQR)Consistently Good[1]

*Side chains can vary between studies, but representative examples are shown for comparison.

Anticancer and Antiviral Activities

While less explored than their antimalarial properties, 7-substituted 4-aminoquinolines have also demonstrated potential as anticancer and antiviral agents.

Anticancer Activity:

Several 4-aminoquinoline derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

Table 2: Cytotoxicity of 7-Substituted 4-Aminoquinolines against Human Cancer Cell Lines

Compound7-SubstituentCell LineGI50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amine-FMCF-7Potent[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-ClMDA-MB-4688.73[7]
Chloroquine (Reference)-ClMDA-MB-468~43.65*[7]
N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine-ClMDA-MB-46811.01[7]
Chloroquine (Reference)-ClMDA-MB-46824.36[7]

*Calculated based on the 5-fold increase in cytotoxicity mentioned in the source.

Antiviral Activity:

A series of 7-aminoquinoline derivatives have been shown to inhibit the replication of Herpes Simplex Virus (HSV) type 1.[8]

Table 3: Antiviral Activity of 7-Aminoquinoline Derivatives against HSV-1

Compound ClassVirusIC50 (µg/mL)Reference
7-Aminoquinoline derivativesHSV-12-50[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols typically employed in the evaluation of 7-substituted 4-aminoquinolines.

General Synthetic Procedure for 7-Substituted 4-Aminoquinolines

The synthesis of 7-substituted 4-aminoquinolines generally involves the nucleophilic substitution of a 4-chloroquinoline precursor with a suitable amine.

Scheme 1: General Synthetic Route

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product 3-Substituted-Aniline 3-Substituted-Aniline 7-Substituted-4-chloroquinoline 7-Substituted-4-chloroquinoline 3-Substituted-Aniline->7-Substituted-4-chloroquinoline Cyclization & Chlorination 7-Substituted-4-aminoquinoline 7-Substituted-4-aminoquinoline 7-Substituted-4-chloroquinoline->7-Substituted-4-aminoquinoline Nucleophilic Substitution (Amine Side Chain)

Caption: General synthetic pathway for 7-substituted 4-aminoquinolines.

Detailed Steps:

  • Synthesis of the 4-Chloroquinoline Intermediate: This is often achieved through a Gould-Jacobs or a similar cyclization reaction starting from a corresponding 3-substituted aniline. The resulting 4-hydroxyquinoline is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the 7-substituted-4-chloroquinoline intermediate.[7]

  • Nucleophilic Substitution: The 7-substituted-4-chloroquinoline is reacted with an appropriate mono- or di-aminoalkane. This reaction is often carried out under neat conditions or in a suitable solvent at elevated temperatures.[7]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using methods like NMR and mass spectrometry.[7]

In Vitro Antiplasmodial Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

G Start Start Prepare_Parasite_Culture Prepare Synchronized P. falciparum Culture Start->Prepare_Parasite_Culture Add_Compounds Add Serially Diluted Test Compounds to Plates Prepare_Parasite_Culture->Add_Compounds Add_Culture Add Parasite Culture to Plates Add_Compounds->Add_Culture Incubate Incubate for 48-72h Add_Culture->Incubate Measure_Growth Measure Parasite Growth (e.g., SYBR Green I Assay) Incubate->Measure_Growth Calculate_IC50 Calculate IC50 Values Measure_Growth->Calculate_IC50 End End Calculate_IC50->End G Start Start Seed_Cells Seed Mammalian Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Serially Diluted Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Assess_Viability Assess Cell Viability (e.g., MTT, Resazurin Assay) Incubate_48_72h->Assess_Viability Calculate_GI50 Calculate GI50/CC50 Values Assess_Viability->Calculate_GI50 End End Calculate_GI50->End G cluster_quinoline 4-Aminoquinoline Core cluster_sar Structure-Activity Relationships cluster_7pos_details 7-Substituent Effects Quinoline 7-Position 7-Position (Quinoline Ring) Activity Biological Activity (Antimalarial, Anticancer, etc.) 7-Position->Activity Modulates Potency & Resistance Profile Halogens I, Br, Cl: Good Activity F, CF3: Lower Activity 7-Position->Halogens Bulky_Groups Phenoxy, Biaryl: Potent vs. MDR 7-Position->Bulky_Groups EWGs Electron-Withdrawing: Generally Favorable 7-Position->EWGs EDGs Electron-Donating (e.g., OMe): Reduced Activity 7-Position->EDGs 4-Amino_Side_Chain 4-Amino Side Chain 4-Amino_Side_Chain->Activity Influences Physicochemical Properties & Targeting

References

Unveiling the Cellular Killers: A Comparative Guide to the Cytotoxicity of Halogenated 4-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of various halogenated 4-aminoquinoline analogs. By presenting supporting experimental data, detailed protocols, and visual representations of cellular mechanisms, this document aims to facilitate the informed selection and development of potent anti-cancer agents.

The 4-aminoquinoline scaffold, a key pharmacophore in antimalarial drugs like chloroquine, has garnered significant attention for its potential in cancer therapy. The introduction of halogen atoms at various positions on the quinoline ring has been a strategic approach to modulate the cytotoxic activity of these compounds. This guide synthesizes data from multiple studies to offer a comparative analysis of their efficacy against cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic potential of halogenated 4-aminoquinoline analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following table summarizes the cytotoxic activity of several halogenated derivatives against various human cancer cell lines. Lower values indicate higher potency.

CompoundHalogen SubstitutionCell LineIC50 / GI50 (µM)Reference
Chloroquine7-ChloroMDA-MB-46824.36[1]
Chloroquine7-ChloroMCF-720.72[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-ChloroMDA-MB-4688.73[1][2]
Butyl-(7-fluoro-quinolin-4-yl)-amine7-FluoroMCF-78.22[1][2]
Compound 4 (unspecified structure)7-FluoroMDA-MB-46811.01[1]
Compound 10 (bisquinoline)7-ChloroMDA-MB-4687.35[1]
Biaryl-containing 4-aminoquinoline analogs7-ChloroHepG23–15[3]

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of novel therapeutic agents. The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic effects of halogenated 4-aminoquinoline analogs.

Cell Viability and Cytotoxicity Assays

Several methods are employed to measure the cytotoxic effects of these compounds on cancer cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the halogenated 4-aminoquinoline analogs for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 values.

2. CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[3]

  • Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

    • After the incubation period, add the CellTiter-Glo® reagent to each well.

    • Mix the contents to induce cell lysis and allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the EC50 values.

Cellular Mechanisms of Action

Halogenated 4-aminoquinolines exert their cytotoxic effects through various mechanisms, primarily by inducing lysosomal-mediated programmed cell death and apoptosis.[4]

Lysosomal-Mediated Cell Death

As weak bases, 4-aminoquinoline analogs can accumulate in acidic organelles like lysosomes.[4][5] This accumulation leads to lysosomal membrane permeabilization and the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately triggering cell death.

Lysosomal_Death_Pathway cluster_cell Cancer Cell AQ 4-Aminoquinoline Analog Lysosome Lysosome (Acidic) AQ->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization Lysosome->LMP Disruption Cathepsins Cathepsins LMP->Cathepsins Release CellDeath Cell Death Cathepsins->CellDeath Induction

Caption: Lysosomal-mediated cell death pathway induced by 4-aminoquinoline analogs.

Apoptosis Induction

Several studies suggest that 4-aminoquinoline derivatives can induce apoptosis, a form of programmed cell death. This can be triggered by various cellular stresses, including DNA damage.[4] Some analogs have been shown to intercalate with DNA, which can halt DNA replication and transcription, leading to the activation of apoptotic pathways.[6][7]

Apoptosis_Pathway AQ_DNA 4-Aminoquinoline Analog (e.g., Chloroquine) DNA_Damage DNA Intercalation & Damage AQ_DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized apoptosis induction pathway by 4-aminoquinoline analogs.

Experimental Workflow for Cytotoxicity Assessment

The overall process for evaluating the cytotoxicity of these compounds follows a standardized workflow.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-468) start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT or CellTiter-Glo) incubation->assay data_acq Data Acquisition (Absorbance/Luminescence) assay->data_acq analysis Data Analysis (IC50/GI50 Calculation) data_acq->analysis end End analysis->end

Caption: Standard workflow for assessing the cytotoxicity of chemical compounds.

References

Comparative Guide to the Analytical Validation of 4-Amino-7-bromoquinoline Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity validation of 4-Amino-7-bromoquinoline. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by detailed experimental protocols.

Introduction to Purity Analysis

Ensuring the chemical purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product.[1][2] Analytical validation demonstrates that a chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for purity assessment due to its high sensitivity and selectivity.[5][6] This guide compares a proposed HPLC-MS method with High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical technique depends on various factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the analytical validation of this compound purity using three distinct methods. The values represent expected outcomes based on standard validation protocols.

Validation Parameter HPLC-MS HPTLC-Densitometry GC-MS
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 ng/mL~10 ng/spot~1 ng/mL
Limit of Quantitation (LOQ) ~0.3 ng/mL~30 ng/spot~3 ng/mL
Qualitative Method Comparison
Feature HPLC-MS HPTLC-Densitometry GC-MS
Selectivity Very High (Chromatography + Mass)Moderate to HighVery High (Chromatography + Mass)
Sensitivity Very HighModerateHigh
Analysis Speed ModerateHigh (multiple samples per plate)Fast
Cost per Sample HighLowModerate
Instrumentation Cost HighLowHigh
Sample Throughput ModerateHighModerate to High
Solvent Consumption ModerateLowVery Low
Applicability Broad range of non-volatile and thermally labile compounds.[7]Non-volatile compounds.[8]Volatile and thermally stable compounds.[9]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

HPLC-MS Method Protocol

This method is designed for the highly sensitive and selective quantification of this compound and its potential impurities.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical): For this compound (MW: 223.07), a potential transition could be m/z 224.0 -> 144.0 (loss of HBr).

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Prepare a working solution of 10 µg/mL by further dilution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.22 µm) B->C D Inject into UHPLC System C->D E C18 Reverse-Phase Separation D->E F ESI Ionization (Positive Mode) E->F G Mass Analysis (MRM) F->G H Integrate Chromatographic Peaks G->H I Calculate Peak Area and % Purity H->I J Generate Report I->J Decision_Tree Start Start: Define Analytical Goal Q1 Need Highest Sensitivity & Structural Confirmation? Start->Q1 A_HPLC Primary Method: HPLC-MS Q1->A_HPLC Yes Q2 Need High Throughput & Low Cost? Q1->Q2 No End Method Selected A_HPLC->End A_HPTLC Screening Method: HPTLC Q2->A_HPTLC Yes Q3 Are Impurities Volatile & Thermally Stable? Q2->Q3 No A_HPTLC->End Q3->A_HPLC No (Default to HPLC-MS) A_GCMS Alternative Method: GC-MS Q3->A_GCMS Yes A_GCMS->End

References

A Comparative Crystallographic Analysis of Antimalarial 4-Aminoquinoline Derivatives: Chloroquine and Amodiaquine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the three-dimensional structures of the prominent antimalarial agents, chloroquine and amodiaquine, reveals key conformational and crystallographic differences that may influence their biological activity. This guide provides a comparative analysis of their X-ray crystallographic data, a detailed experimental protocol for such analyses, and a visualization of the structure-activity relationships crucial for the design of novel 4-aminoquinoline derivatives.

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a concise yet comprehensive overview of the structural chemistry of two vital 4-aminoquinoline drugs. By presenting quantitative data in a clear, tabular format and outlining the experimental methodology, we aim to facilitate a deeper understanding of the structure-function paradigms of this important class of therapeutic agents.

Crystallographic Data Comparison

The crystal structures of chloroquine, as its diphosphate dihydrate salt, and amodiaquine, as a free base, have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for a direct comparison.

ParameterChloroquine Diphosphate Dihydrate[1]Amodiaquine (free base)[2]
Chemical Formula C₁₈H₂₈ClN₃²⁺ · 2H₂PO₄⁻ · 2H₂OC₂₀H₂₂ClN₃O
Molecular Weight 551.8 g/mol 355.86 g/mol [3]
Crystal System MonoclinicNot specified in abstract
Space Group P2₁/cNot specified in abstract
Unit Cell Dimensions a = 9.830(2) Å, b = 16.879(3) Å, c = 15.783(4) Å, β = 105.51(2)°Not specified in abstract
Unit Cell Volume 2523.2 ųNot specified in abstract
Z (Molecules per cell) 4Not specified in abstract
Density (calculated) 1.452 g/cm³Not specified in abstract

The data reveals that chloroquine diphosphate dihydrate crystallizes in the monoclinic space group P2₁/c.[1] In this structure, the chloroquine molecule is a dication, with protons on the quinoline and terminal side-chain nitrogen atoms, and it is engaged in extensive hydrogen bonding with the phosphate ions and water molecules.[1] The side chain of the chloroquine molecule adopts a helical conformation, wrapping around the phosphate chains.[1] While detailed crystallographic data for amodiaquine's free base is available from the Cambridge Crystallographic Data Centre (CCDC 626826), the abstract does not specify the crystal system or unit cell parameters.[2] Amodiaquine exists as a dihydrochloride salt in various hydrated forms as well.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of small molecules like 4-aminoquinoline derivatives is typically achieved through single-crystal X-ray diffraction.[5][6][7] The following is a generalized experimental protocol for such an analysis.

1. Crystal Growth:

  • High-quality single crystals of the 4-aminoquinoline derivative are grown using a suitable solvent or a mixture of solvents.

  • Common techniques include slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.

2. Crystal Mounting:

  • A suitable single crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured by the detector.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic positions and their thermal displacement parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

5. Structure Validation and Analysis:

  • The final crystal structure is validated using various crystallographic metrics.

  • The bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed to understand the molecular conformation and crystal packing.

  • The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) and a CCDC number is assigned.[9]

Visualizing Experimental and Logical Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of 4-Aminoquinoline Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Solution Structure Solution XRD->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

A simplified workflow for X-ray crystallographic analysis.

sar_relationship cluster_structure Molecular Structure cluster_activity Biological Activity Core 4-Aminoquinoline Core Target_Binding Binding to Heme Core->Target_Binding Essential Scaffold Substituent 7-Chloro Substituent Substituent->Target_Binding Enhances Affinity Side_Chain Basic Amino Side Chain Accumulation Accumulation in Parasite Food Vacuole Side_Chain->Accumulation Facilitates Proton Trapping Antimalarial_Efficacy Antimalarial Efficacy Target_Binding->Antimalarial_Efficacy Accumulation->Antimalarial_Efficacy

Structure-activity relationship of 4-aminoquinolines.

References

A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic placement of halogen atoms, particularly iodine and bromine, on the quinoline ring has been a pivotal approach to modulate the therapeutic properties of these compounds. This guide offers an objective comparison of the biological performance of iodo- and bromo-substituted quinolines, supported by available experimental data, to inform further research and drug development endeavors.

Anticancer Activity: A Comparative Analysis

The anticancer potential of halogenated quinolines is a significant area of investigation. The nature and position of the halogen substituent can profoundly influence the cytotoxic efficacy of these compounds. While direct comparative studies between structurally identical iodo- and bromo-substituted quinolines are limited, the available data allows for an insightful analysis.

For instance, in a study of platinum(II) complexes with halogenated 8-hydroxyquinoline ligands, the chloro-substituted derivative (a close analog to bromo- and iodo-derivatives) demonstrated slightly higher cytotoxicity against the MDA-MB-231 breast cancer cell line compared to its bromo-counterpart. This suggests that even subtle changes in the halogen can impact anticancer activity.

Table 1: Comparative Anticancer Activity of Halogenated Quinoline Derivatives

Compound IDHalogen SubstituentCancer Cell LineIC50 (µM)
YLN1ChloroMDA-MB-2315.49 ± 0.14
YLN2BromoMDA-MB-2317.09 ± 0.24

Note: Data extracted from a study on platinum(II) derivatives of halogenated 8-hydroxyquinolines. YLN1 contains a chloro-substituted ligand, while YLN2 contains a bromo-substituted ligand.

Antimicrobial Activity: A Tale of Two Halogens

In the realm of antimicrobial agents, both iodo- and bromo-substitution on the quinoline ring have been shown to confer potent activity. The larger atomic radius and greater polarizability of iodine compared to bromine can lead to enhanced interactions with biological targets.

One study highlighted the significant antimicrobial activity of 4-hydroxy-3-iodo-quinol-2-one, which was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.049 µg/mL. While a direct comparison with a 3-bromo analog was not provided, this underscores the potential of iodo-quinolines as potent antibacterial agents.[1]

Another study on a series of 6-iodo-substituted carboxy-quinolines reported their antibacterial effects against S. epidermidis.[2][3] Although a direct bromo-substituted counterpart was not tested, this research provides valuable data on the antimicrobial profile of iodo-quinolines.

Table 2: Antimicrobial Activity of Iodo-Substituted Quinoline Derivatives

Compound IDSubstituent at C2Target OrganismMIC (µg/mL)
4aPhenylS. epidermidis125
4b4-FluorophenylS. epidermidis62.5
4c4-ChlorophenylS. epidermidis31.25
4d4-BromophenylS. epidermidis62.5

Note: Data from a study on 6-iodo-substituted carboxy-quinolines.

Enzymatic Inhibition: Targeting Bacterial Topoisomerases

A primary mechanism of action for many antimicrobial quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, halogenated quinolines can lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

While extensive research has been conducted on the inhibition of these enzymes by fluoroquinolones, there is a notable lack of direct comparative studies detailing the IC50 or Kᵢ values for iodo- versus bromo-substituted quinolines. However, the established mechanism for quinolones provides a strong basis for understanding the likely target of these halogenated derivatives. The differences in electronegativity and atomic size between iodine and bromine would likely influence the binding affinity of these compounds to the enzyme-DNA complex, thereby affecting their inhibitory potency.

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Iodo- and bromo-substituted quinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the iodo- and bromo-substituted quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, S. epidermidis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Iodo- and bromo-substituted quinoline compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_activity Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Iodo- and Bromo-Substituted Quinolines anticancer Anticancer Activity (MTT Assay) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Activity (MIC Determination) synthesis->antimicrobial Test Compounds enzymatic Enzymatic Inhibition (Topoisomerase Assay) synthesis->enzymatic Test Compounds ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic ki Ki / IC50 Determination enzymatic->ki

Caption: Experimental workflow for comparing the biological activities.

signaling_pathway cluster_cell Bacterial Cell quinoline Halogenated Quinoline membrane Cell Membrane gyrase DNA Gyrase quinoline->gyrase inhibits topoisomerase Topoisomerase IV quinoline->topoisomerase inhibits dna Bacterial DNA gyrase->dna relaxes supercoils topoisomerase->dna decatenates replication DNA Replication & Repair dna->replication death Cell Death replication->death is blocked

References

Comparative Study of 4-Aminoquinoline Derivatives as Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoquinoline scaffold, a cornerstone in antimalarial therapy, has garnered significant attention in oncology for its potential as a versatile platform for developing novel anticancer agents. Well-known derivatives like Chloroquine (CQ) and its hydroxylated analog, Hydroxychloroquine (HCQ), have been repurposed and investigated in numerous preclinical studies and clinical trials for their antitumor properties.[1][2][3] This guide provides a comparative analysis of these established compounds and newly synthesized 4-aminoquinoline derivatives, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.

Core Mechanisms of Anticancer Activity

4-Aminoquinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.[2][4][5]

1. Autophagy Inhibition: The most widely recognized mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive stress induced by chemotherapy or radiation.[1][5] As lysosomotropic agents, 4-aminoquinolines accumulate in lysosomes, raising the intra-lysosomal pH.[6][7] This prevents the fusion of autophagosomes with lysosomes, blocking the degradation of cellular components and leading to the accumulation of autophagic vesicles, which can ultimately trigger cell death.[6][8][9] This action has been shown to sensitize cancer cells to conventional cytotoxic agents.[1][3]

2. Apoptosis Induction: Beyond autophagy, these derivatives actively induce apoptosis (programmed cell death). This can be a direct consequence of autophagy inhibition, which leads to the accumulation of reactive oxygen species (ROS), or it can occur through independent pathways.[10] Mechanisms include the activation of the p53 tumor suppressor pathway, modulation of pro-apoptotic proteins like Bax and Bak, and subsequent activation of the caspase cascade.[1][4] Some derivatives also induce the secretion of the tumor suppressor Par-4 (Prostate Apoptosis Response-4) from normal cells, which in turn causes paracrine apoptosis in neighboring tumor cells.[4][8]

3. Modulation of Signaling Pathways and the Tumor Microenvironment: 4-Aminoquinolines can interfere with critical cancer cell survival pathways, such as the PI3K/Akt/mTOR pathway.[4] Furthermore, they have been shown to impact the tumor microenvironment by normalizing tumor vasculature, which can reduce hypoxia and metastasis, and by promoting an anti-tumor immune response by shifting tumor-associated macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[2]

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of 4-aminoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The lower the value, the more potent the compound.

Table 1: Comparative Cytotoxicity of Chloroquine and Novel 4-Aminoquinoline Derivatives Against Breast Cancer Cell Lines.

Compound/Derivative NameCell LineGI50 (µM)Reference
Chloroquine (CQ)MDA-MB-46824.36[11]
Chloroquine (CQ)MCF-720.72[11]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5)MDA-MB-4688.73[11]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5)MCF-736.77[11]
Bisquinoline Derivative (Compound 10)MDA-MB-4687.35[11]
Bisquinoline Derivative (Compound 10)MCF-714.80[11]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MDA-MB-468Data not specified in µM, but noted as highly effective[12]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Noted as more potent than Chloroquine[11]

This table highlights that synthetic derivatives can exhibit significantly greater potency and varied selectivity against different breast cancer cell lines compared to the parent compound, Chloroquine.[11]

Table 2: Cytotoxicity of Novel 4-Anilinoquinoline and Pyrroloquinoline Derivatives.

Compound ClassCompound IDCancer Cell LineIC50 / GI50Reference
4-Anilinoquinoline DerivativeCompound 61Colon, Lung, Ovarian, Breast1.5–3.9 nM[13]
7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-oneCompound 47Human Leukemia (Jurkat)0.45 µM[13]
4,5-diaryl-2-aminoimidazoleCompound 59MCF-7 (Breast)3 nM[13]
4,5-diaryl-2-aminoimidazoleCompound 59HeLa (Cervical)10 nM[13]

This table demonstrates the high potency of newer, structurally diverse quinoline-based compounds, with some achieving efficacy in the nanomolar range.[13]

Mandatory Visualizations

Signaling and Experimental Diagrams

Anticancer Mechanisms of 4-Aminoquinolines cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway AQ 4-Aminoquinoline Derivative Lysosome Lysosomal pH ↑ Enzyme Inactivation AQ->Lysosome Accumulates Fusion Fusion Blocked AQ->Fusion Inhibits Lysosome->Fusion Autophagosome Autophagosome Autophagosome->Fusion LC3 LC3-II ↑ p62 ↑ Fusion->LC3 Leads to ROS ROS Accumulation LC3->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow cluster_assay Cell Viability Assay (e.g., MTT) start Synthesis of 4-Aminoquinoline Derivatives select_cells Select Cancer & Non-Cancer Cell Lines start->select_cells seed_cells Seed Cells in Microplates select_cells->seed_cells treat_cells Treat with Serial Dilutions of Derivatives seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add MTT Reagent incubate->add_reagent solubilize Add Solubilizing Agent (e.g., DMSO) add_reagent->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50/GI50 Values read_absorbance->analyze compare Compare Potency & Selectivity analyze->compare PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes AQ 4-Aminoquinoline Derivatives Inhibition->PI3K Inhibits Inhibition->Akt Inhibits Inhibition->mTOR Inhibits

References

In Vitro Antimalarial Potency of 4-Amino-7-bromoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimalarial agents to combat the ever-present threat of drug resistance has led to the exploration of various structural modifications of the 4-aminoquinoline scaffold, a cornerstone of antimalarial chemotherapy. Among these, 7-halo-substituted derivatives have shown significant promise. This guide provides a comparative analysis of the in vitro antimalarial activity of 4-amino-7-bromoquinoline derivatives, offering a valuable resource for researchers in the field of antimalarial drug discovery.

Comparative Antimalarial Activity

Studies have consistently demonstrated that the substitution of the chlorine atom at the 7-position of the quinoline ring with a bromine atom results in compounds with potent antiplasmodial activity. These 7-bromo analogues have been shown to be as effective as their 7-chloro counterparts, such as chloroquine, against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[1] The presence of a halogen, including bromine, at this position is considered a key structural feature for activity against resistant parasite strains.

The in vitro antimalarial activity of a series of this compound derivatives with varying diaminoalkane side chains was evaluated against a chloroquine-susceptible (HB3) and a chloroquine-resistant (Dd2) strain of P. falciparum. The results, summarized in the table below, highlight the potent, low nanomolar activity of these compounds.

Compound IDSide ChainIC50 (nM) vs. P. falciparum HB3 (CQS)IC50 (nM) vs. P. falciparum Dd2 (CQR)
1 -HN(CH₂)₂NEt₂412
2 -HN(CH₂)₃NEt₂310
3 -HNCH(CH₃)CH₂NEt₂411
Chloroquine -HNCH(CH₃)(CH₂)₃NEt₂8105

Data sourced from De, D., et al. (1998).[1]

Experimental Protocols

The following is a generalized methodology for the in vitro evaluation of antimalarial compounds, based on commonly cited experimental procedures.

In Vitro Antiplasmodial Activity Assay

The inhibitory concentration (IC50) of the compounds against P. falciparum is typically determined using a parasite lactate dehydrogenase (pLDH) assay or a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., HB3 and Dd2) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compounds are serially diluted in appropriate solvent and added to 96-well microtiter plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%. The plates are then incubated for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • pLDH Assay: After incubation, the plates are frozen and thawed to lyse the erythrocytes. The pLDH activity is then measured by adding a reaction mixture containing Malstat reagent and NBT/PES. The absorbance is read at 650 nm.

  • Data Analysis: The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., L6 or MRC-5 cells) to determine their selectivity index.

  • Cell Culture: Mammalian cells are cultured in appropriate medium supplemented with fetal bovine serum.

  • Drug Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the resazurin reduction assay. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves to determine the concentration at which the compound inhibits 50% of cell growth.

Experimental Workflow for In Vitro Antimalarial Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential antimalarial compounds.

Antimalarial_Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock CQS_Assay Antiplasmodial Assay (CQS Strain) Stock->CQS_Assay CQR_Assay Antiplasmodial Assay (CQR Strain) Stock->CQR_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Stock->Cytotoxicity_Assay IC50_CQS IC50 Determination (CQS) CQS_Assay->IC50_CQS IC50_CQR IC50 Determination (CQR) CQR_Assay->IC50_CQR IC50_Cyto IC50 Determination (Cytotoxicity) Cytotoxicity_Assay->IC50_Cyto SI Selectivity Index Calculation IC50_CQR->SI IC50_Cyto->SI

Caption: Workflow for the in vitro screening of this compound derivatives.

Proposed Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.

Hemozoin_Inhibition_Pathway cluster_0 Parasite Digestive Vacuole cluster_1 Outcome Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization (Detoxification) Complex Heme-Aminoquinoline Complex Heme->Complex Aminoquinoline This compound Aminoquinoline->Complex Complex->Hemozoin Inhibition Toxicity Heme-mediated Toxicity Complex->Toxicity Parasite_Death Parasite Death Toxicity->Parasite_Death

Caption: Proposed mechanism of action for this compound derivatives.

References

Assessing the Genotoxicity of 4-Aminoquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of widely used drugs such as chloroquine (CQ) and hydroxychloroquine (HCQ). Initially developed for the treatment of malaria, their application has expanded to autoimmune diseases and even garnered attention in the context of viral illnesses. However, concerns regarding their potential genotoxicity—the ability to damage genetic material—necessitate a thorough evaluation for both clinical and developmental purposes. This guide provides a comparative assessment of the genotoxicity of 4-aminoquinoline compounds, supported by experimental data and detailed protocols.

Executive Summary

Current evidence presents a complex picture of the genotoxicity of 4-aminoquinoline compounds. While some studies, particularly at higher concentrations and with prolonged exposure, indicate potential for DNA damage and chromosomal aberrations, others suggest a lack of mutagenicity in standard bacterial assays. The genotoxic effects appear to be mediated, at least in part, through indirect mechanisms such as the induction of oxidative stress. This guide will delve into the experimental findings from key genotoxicity assays to provide a clearer understanding of the risk profile of these compounds.

Comparative Genotoxicity Data

The following tables summarize quantitative data from various studies on the genotoxicity of chloroquine and hydroxychloroquine, two of the most well-studied 4-aminoquinoline compounds.

Table 1: Ames Test Results for 4-Aminoquinoline Compounds

CompoundBacterial StrainsConcentration RangeMetabolic Activation (S9)OutcomeReference
ChloroquineS. typhimurium TA97a, TA100, TA102, TA104Not SpecifiedWith and withoutWeakly mutagenic in TA97a and TA100[1]
HydroxychloroquineS. typhimurium TA98, TA1005-80 µ g/plate Not SpecifiedNot mutagenic in TA98; transient, non-dose-dependent increase in revertants in TA100 below the two-fold threshold[2]
Various Novel 4-AminoquinolinesS. typhimurium TA98, TA100≥50 μMNot SpecifiedNot mutagenic[3][4]

Table 2: In Vitro Micronucleus Assay Results for 4-Aminoquinoline Compounds

CompoundCell LineConcentration RangeExposure TimeOutcomeReference
ChloroquineHuman lymphoblastoid TK6 cellsUp to 60 µM3h + 21h recoveryNo increase in %MN[5]
ChloroquineHuman lymphoblastoid TK6 cellsNot Specified24hWeak induction of micronuclei[5]
HydroxychloroquineHuman lymphoblastoid TK6 cellsUp to 60 µM3h + 21h recoveryNo increase in %MN[5]
HydroxychloroquineHuman lymphoblastoid TK6 cellsNot Specified24hWeak induction of micronuclei[5]
HydroxychloroquineHuman lymphocytes10-40 µg/mLNot SpecifiedMicronucleus frequency below 9.75%[2]

Table 3: Comet Assay (Single-Cell Gel Electrophoresis) Results for 4-Aminoquinoline Compounds

CompoundCell Line/TissueConcentration RangeExposure TimeOutcomeReference
ChloroquinePrimary rat hepatocytesNot SpecifiedNot SpecifiedInduced DNA double-strand breaks[5]
HydroxychloroquineHuman lymphoblastoid TK6 cellsNot Specified1h and 4hNo increase in %DNA in tail[5]
HydroxychloroquineHuman lymphocytes10-40 µg/mLNot SpecifiedGenetic Damage Index ≤ 0.14[2]
HydroxychloroquinePrimary mouse embryonic fibroblasts5 and 25 µM24hSignificant induction of oxidative DNA damage (8-oxodG)[1][6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key genotoxicity assays discussed.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound. Mutagenic substances may cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.

Protocol (based on OECD Guideline 471): [7][8]

  • Strain Selection: Utilize a set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[9]

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Incubate the test compound, bacterial culture, and S9 mix (if applicable) for a short period (e.g., 20-30 minutes) before mixing with top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

Protocol (based on OECD Guideline 487): [10][11][12][13][14]

  • Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6).

  • Exposure: Treat the cells with at least three concentrations of the test compound for a short period (e.g., 3-6 hours) with and without S9 mix, and for a longer period (e.g., 1.5-2 normal cell cycles) without S9 mix.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vivo Alkaline Comet Assay

This assay measures DNA strand breaks in individual cells from animal tissues.

Protocol (based on OECD Guideline 489): [15][16][17]

  • Animal Dosing: Administer the test compound to a suitable animal model (typically rodents) via an appropriate route of exposure. Include a vehicle control and at least three dose levels. A positive control group should also be used.

  • Tissue Collection: After a defined exposure period, euthanize the animals and collect the target tissues (e.g., liver, kidney, bone marrow).

  • Cell/Nuclei Isolation: Prepare a single-cell or nuclei suspension from the collected tissues.

  • Embedding and Lysis: Embed the cells/nuclei in a low-melting-point agarose on a microscope slide and then lyse them with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with a high pH alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the amount of DNA in the comet tail relative to the head. An increase in the percentage of DNA in the tail indicates DNA damage.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of 4-aminoquinoline compounds is thought to be multifactorial. While direct DNA intercalation has been proposed, recent evidence points towards indirect mechanisms, primarily the induction of oxidative stress.[1][5][6][18][19][20]

Oxidative Stress-Induced DNA Damage

G node_4AQ 4-Aminoquinoline Compounds node_ROS Increased Reactive Oxygen Species (ROS) node_4AQ->node_ROS Induces node_OxDamage Oxidative DNA Damage (e.g., 8-oxodG) node_ROS->node_OxDamage Causes node_DSB DNA Double-Strand Breaks (DSBs) node_ROS->node_DSB Causes node_DDR DNA Damage Response (DDR) node_OxDamage->node_DDR node_DSB->node_DDR node_Repair DNA Repair Pathways (e.g., NHEJ) node_DDR->node_Repair Activates node_Apoptosis Apoptosis node_DDR->node_Apoptosis Can trigger node_Mutation Mutation node_Repair->node_Mutation If overwhelmed or inaccurate

Caption: Proposed pathway of 4-aminoquinoline-induced genotoxicity via oxidative stress.

This pathway illustrates that 4-aminoquinoline compounds can lead to an increase in reactive oxygen species (ROS) within cells.[1][6] This oxidative stress can cause various forms of DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and DNA double-strand breaks (DSBs).[6][18][19][20] The cell then activates its DNA damage response (DDR) pathways, which can lead to the activation of DNA repair mechanisms like non-homologous end joining (NHEJ) or, if the damage is too severe, trigger apoptosis (programmed cell death).[18][19] If the DNA repair is inaccurate or the system is overwhelmed, mutations can arise.

Experimental Workflow for Genotoxicity Assessment

A tiered approach is typically employed for assessing the genotoxicity of a compound.

G node_start Test Compound (4-Aminoquinoline) node_ames Tier 1: In Vitro Ames Test (Bacterial Gene Mutation) node_start->node_ames node_micronucleus Tier 1: In Vitro Micronucleus Assay (Mammalian Chromosomal Damage) node_start->node_micronucleus node_comet Tier 2: In Vitro/In Vivo Comet Assay (DNA Strand Breaks) node_ames->node_comet If positive or equivocal node_invivo_mn Tier 2: In Vivo Micronucleus Assay (Systemic Chromosomal Damage) node_ames->node_invivo_mn If positive or equivocal node_risk Genotoxic Risk Assessment node_ames->node_risk If negative node_micronucleus->node_comet If positive or equivocal node_micronucleus->node_invivo_mn If positive or equivocal node_micronucleus->node_risk If negative node_comet->node_risk node_invivo_mn->node_risk

Caption: A typical workflow for the genotoxicity assessment of a chemical compound.

This workflow begins with a battery of in vitro tests, including the Ames test for gene mutations and the in vitro micronucleus test for chromosomal damage. If these initial tests yield positive or equivocal results, further in vivo testing, such as the comet assay and the in vivo micronucleus test, is warranted to assess the compound's genotoxic potential in a whole-animal system. The collective data from these assays inform the overall genotoxic risk assessment.

Conclusion

The genotoxicity of 4-aminoquinoline compounds is a complex issue that requires careful consideration of the specific compound, dose, and experimental system. While some evidence suggests a potential for genotoxicity, particularly through indirect mechanisms like oxidative stress, other studies indicate a lack of mutagenic activity. For drug development professionals, a thorough, case-by-case evaluation using a battery of in vitro and in vivo assays is essential to accurately characterize the genotoxic risk of novel 4-aminoquinoline derivatives. Researchers and scientists should continue to investigate the underlying mechanisms to better predict and mitigate potential genotoxic effects. This guide provides a foundational framework for understanding and assessing the genotoxicity of this important class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-7-bromoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Amino-7-bromoquinoline, a compound that, due to its chemical structure, requires careful handling. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on the hazard profile of structurally similar compounds, this compound should be handled with caution, assuming it may be harmful if swallowed and a potential skin and eye irritant.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact.[3]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[3][4]
Lab Coat Standard laboratory coatTo protect clothing and skin.[3]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste segregation to final removal by a licensed waste management service.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical. Label the container as "Hazardous Waste: this compound".[2][3]

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, are to be considered hazardous waste. These materials should be collected in a separate, clearly labeled hazardous waste bag or container.[3]

  • Incompatible Materials: Do not mix this compound waste with other non-halogenated waste streams. Keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[2]

Step 2: Waste Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[3]

  • The storage area should be away from incompatible materials.[3]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2][3]

  • Provide them with comprehensive information about the compound, including its name, quantity, and any known or suspected hazards.[3]

  • Follow all specific instructions provided by the EHS department or the disposal company for packaging and collection.[3] Disposal of halogenated organic compounds like this compound often involves high-temperature incineration by a specialized facility.[3]

Step 4: Documentation

  • Complete all necessary waste disposal forms as required by your institution and the disposal company. Accurate and thorough documentation is crucial for regulatory compliance.[2]

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensure safety and compliance at every stage.

A Start: Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate Waste B->C D Solid Waste Container (Labeled) C->D E Contaminated Materials Bag (Labeled) C->E F Store in Designated Secure Area D->F E->F G Contact EHS or Licensed Disposal Company F->G H Complete Waste Disposal Forms G->H I Arrange for Pickup and Final Disposal H->I J End: Disposal Complete I->J

Caption: Disposal workflow for this compound.

In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and immediately contact your institution's emergency response team.[2]

References

Personal protective equipment for handling 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-7-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring careful handling. According to safety data, it is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) and causes serious eye damage (Eye Damage, Category 1).[1] The designated signal word for this chemical is "Danger".[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesUse powder-free nitrile or neoprene gloves.[2][3] Double-gloving is recommended for enhanced protection.[2] Change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[2]
Eyes/Face Chemical safety goggles and face shieldWear chemical safety goggles that meet OSHA or EN166 standards.[4] A face shield must be worn over goggles, especially when there is a risk of splashing.[3][5]
Body Long-sleeved laboratory coat or gownA long-sleeved, seamless gown or a dedicated lab coat is required to protect the skin.[6] Ensure cuffs are tucked into gloves.[2]
Respiratory NIOSH-approved respiratorUse a respirator (e.g., N95 or higher) when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[4][6]
Feet Closed-toe shoesWear fully enclosed, chemical-resistant footwear to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE in the correct order: gown/lab coat, then respirator (if needed), followed by eye/face protection, and finally, gloves (don the outer pair if double-gloving).

3. Handling the Chemical:

  • Weighing: Carefully weigh the solid this compound within the chemical fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]

4. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate deactivating agent or solvent (e.g., 70% ethanol), followed by water.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove the outer pair of gloves first (if double-gloving), followed by the gown/lab coat, face shield, and goggles. The inner gloves and respirator should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Solid Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.

  • Contaminated Materials:

    • PPE: Dispose of all used disposable PPE, including gloves, gowns, and weigh boats, in a designated "trace" hazardous waste container.[2][4]

    • Glassware: Reusable glassware must be decontaminated. Rinse three times with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.